Gpr183-IN-2
Description
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Properties
Molecular Formula |
C19H23BrN2O3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-1-[4-(oxane-4-carbonyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H23BrN2O3/c20-17-4-1-15(2-5-17)3-6-18(23)21-9-11-22(12-10-21)19(24)16-7-13-25-14-8-16/h1-6,16H,7-14H2/b6-3+ |
InChI Key |
KCYPLTHEFYHLMS-ZZXKWVIFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Impact of GPR183 Inhibition on T Cell-Dependent Antibody Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration and plays a pivotal role in the orchestration of adaptive immune responses.[1][2][3] This receptor and its endogenous oxysterol ligands, most potently 7α,25-dihydroxycholesterol (7α,25-OHC), form a chemotactic axis that is essential for the precise positioning of B cells and T cells within secondary lymphoid organs.[3][4] Proper localization of these cells is a prerequisite for their interaction and the subsequent generation of a robust T cell-dependent antibody response (TDAR). This technical guide provides an in-depth overview of the effects of GPR183 inhibition on TDAR, with a focus on the underlying mechanisms, experimental methodologies, and expected quantitative outcomes. While the specific compound "Gpr183-IN-2" is not extensively characterized in publicly available literature, this guide will use the principles of GPR183 antagonism as a framework for understanding its potential impacts.
GPR183 Signaling in the T Cell-Dependent Antibody Response
The generation of a high-affinity, class-switched antibody response to a T-dependent antigen is a highly orchestrated process that unfolds within the microarchitecture of secondary lymphoid tissues. GPR183 signaling is a key conductor of this process.
Upon activation, B cells upregulate GPR183, which directs their migration towards the outer follicular and interfollicular regions where the concentration of 7α,25-OHC is high.[2] This movement facilitates the initial encounters between antigen-activated B cells and cognate T follicular helper (Tfh) cells at the T-B border.[3] Following this interaction, GPR183 expression is downregulated in B cells that will enter the germinal center (GC), a specialized microenvironment for antibody affinity maturation and class switching.[2] GPR183 also influences the positioning of Tfh cells, further ensuring productive B cell-T cell collaboration.[5]
Inhibition of the GPR183-oxysterol axis is therefore expected to disrupt these critical migration steps, leading to a suboptimal antibody response.
References
- 1. GPR183 Is Dispensable for B1 Cell Accumulation and Function, but Affects B2 Cell Abundance, in the Omentum and Peritoneal Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxysterols direct B-cell migration through EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Skin γδ T cell inflammatory responses are hardwired in the thymus by oxysterol sensing via GPR183 and calibrated by dietary cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Function of GPR183 Antagonists in Preclinical Autoimmune Disease Models: A Technical Guide
Disclaimer: Information regarding the specific compound "Gpr183-IN-2" is not available in the public domain as of the last update of this document. Therefore, this guide will provide a comprehensive overview of the function of GPR183 antagonists in autoimmune disease models, using data from publicly disclosed tool compounds and preclinical candidates as representative examples.
Introduction
G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a chemotactic receptor that plays a pivotal role in orchestrating immune cell migration and positioning within lymphoid tissues. Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol whose gradient directs the movement of various immune cells, including B cells, T cells, dendritic cells, and macrophages. The dysregulation of the GPR183 signaling pathway has been implicated in the pathogenesis of several autoimmune diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the function of GPR183 antagonists in preclinical models of autoimmune diseases, with a focus on rheumatoid arthritis and inflammatory bowel disease.
GPR183 Signaling Pathway
GPR183 is a class A G protein-coupled receptor that primarily signals through the Gαi subunit. Upon binding of its ligand, 7α,25-OHC, GPR183 undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and mitogen-activated protein kinase (MAPK) pathways (ERK, p38), ultimately leading to cytoskeletal rearrangements and directed cell migration. GPR183 signaling is terminated by G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor, leading to the recruitment of β-arrestins, which promote receptor desensitization and internalization.
Data Presentation: Efficacy of GPR183 Antagonists in Autoimmune Disease Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of GPR183 antagonists in rodent models of rheumatoid arthritis (Collagen-Induced Arthritis - CIA) and inflammatory bowel disease (Dextran Sulfate Sodium - DSS-induced colitis).
Table 1: Efficacy of a GPR183 Antagonist (Compound 32) in a Mouse Collagen-Induced Arthritis (CIA) Model [1][2]
| Parameter | Vehicle Control | Compound 32 (0.1 mg/kg) | Compound 32 (1 mg/kg) |
| Paw Swelling (mm) | 3.8 ± 0.2 | 2.5 ± 0.3* | 2.1 ± 0.2 |
| Arthritis Index (0-16) | 10.5 ± 1.1 | 5.2 ± 0.8 | 3.1 ± 0.6 |
| Histological Score (0-5) | |||
| Inflammation | 4.2 ± 0.4 | 2.1 ± 0.3** | 1.2 ± 0.2 |
| Pannus Formation | 3.9 ± 0.3 | 1.8 ± 0.4 | 0.9 ± 0.3*** |
| Cartilage Damage | 4.1 ± 0.2 | 2.0 ± 0.5 | 1.1 ± 0.4 |
| Bone Erosion | 4.0 ± 0.3 | 1.9 ± 0.4** | 1.0 ± 0.3 |
| Pro-inflammatory Cytokine mRNA Expression (Fold Change vs. Naive) | |||
| TNF-α | 12.5 ± 1.5 | 6.3 ± 0.9 | 3.2 ± 0.5*** |
| IL-6 | 15.2 ± 1.8 | 7.1 ± 1.1 | 3.8 ± 0.7 |
| IL-1β | 10.8 ± 1.2 | 5.5 ± 0.7** | 2.9 ± 0.4 |
| Chemokine & Other Markers mRNA Expression (Fold Change vs. Naive) | |||
| MCP-1 | 8.9 ± 1.0 | 4.1 ± 0.6 | 2.2 ± 0.3*** |
| MMP-3 | 9.5 ± 1.1 | 4.8 ± 0.8 | 2.5 ± 0.4 |
| VEGF | 7.8 ± 0.9 | 3.9 ± 0.5** | 2.0 ± 0.3 |
Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.05, **p < 0.01, ***p < 0.001.
Table 2: Efficacy of GPR183 Antagonists in Mouse DSS-Induced Colitis Models
| Parameter | Vehicle Control | GPR183 Antagonist |
| Study 1: Novel Antagonist (10 mg/kg) | ||
| Body Weight Loss (%) | -15.2 ± 2.1 | -7.8 ± 1.5 |
| Disease Activity Index (DAI) | 3.5 ± 0.4 | 1.8 ± 0.3 |
| Colon Length (cm) | 5.8 ± 0.3 | 7.2 ± 0.4** |
| Histological Score | High | Significantly Reduced |
| Study 2: NIBR189 (7.6 mg/kg, twice daily) [3] | ||
| Immune Cell Infiltration (Flow Cytometry) | ||
| Infiltrating Macrophages (%) | Increased | Significantly Reduced |
| Neutrophils (%) | Increased | Significantly Reduced |
| Pro-inflammatory Cytokine Levels (at day 7) | ||
| IL-6 | Elevated | Significantly Lower |
| TNF | Elevated | Significantly Lower |
| IFNβ | Elevated | Significantly Lower |
Data are presented as mean ± SEM or descriptive outcomes. Statistical significance vs. Vehicle Control: **p < 0.01.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of CIA in DBA/1 mice and the administration of a GPR183 antagonist for therapeutic evaluation.[1][2]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
GPR183 antagonist (e.g., Compound 32)
-
Vehicle for antagonist (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Disease Monitoring:
-
Beginning on day 21, monitor mice daily for the onset and severity of arthritis.
-
Score arthritis severity using a scale of 0-4 for each paw (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
GPR183 Antagonist Administration (Therapeutic Dosing):
-
Begin treatment upon the onset of clinical signs of arthritis (e.g., arthritis score ≥ 1).
-
Prepare the GPR183 antagonist in the appropriate vehicle at the desired concentrations (e.g., 0.1 and 1 mg/kg).
-
Administer the antagonist or vehicle control orally (e.g., by gavage) once daily for a specified period (e.g., 14-21 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect hind paws for histological analysis (H&E and Safranin O staining) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Collect joint tissue for RNA extraction and qPCR analysis of pro-inflammatory cytokines and other relevant markers.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in C57BL/6 Mice
This protocol outlines the induction of acute colitis using DSS and the administration of a GPR183 antagonist.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS; 36,000-50,000 Da)
-
GPR183 antagonist (e.g., NIBR189)
-
Vehicle for antagonist (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) with 0.5% (v/v) Tween-80 in sterile water)[4]
-
Syringes and gavage needles
Procedure:
-
Induction of Colitis:
-
Provide mice with drinking water containing 2.5-3% (w/v) DSS ad libitum for 5-7 days. Control mice receive regular drinking water.
-
-
Disease Monitoring:
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate a Disease Activity Index (DAI) based on these parameters (e.g., weight loss, stool consistency, and bleeding, each scored 0-4).
-
-
GPR183 Antagonist Administration:
-
Endpoint Analysis:
-
At the end of the DSS administration period (day 5-7), euthanize the mice.
-
Measure the length of the colon from the cecum to the rectum.
-
Collect colon tissue for histological analysis (H&E staining) to assess epithelial damage, inflammatory cell infiltration, and crypt loss.
-
Isolate lamina propria mononuclear cells for flow cytometric analysis of immune cell populations (e.g., macrophages, neutrophils).
-
Collect colon tissue for RNA or protein analysis of inflammatory cytokines.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a GPR183 antagonist in a preclinical autoimmune disease model.
Conclusion
The inhibition of GPR183 presents a promising therapeutic strategy for the treatment of autoimmune diseases. Preclinical studies using GPR183 antagonists in models of rheumatoid arthritis and inflammatory bowel disease have demonstrated significant efficacy in reducing disease severity, inflammation, and tissue damage. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the GPR183 signaling pathway. Future studies should continue to explore the efficacy of novel GPR183 antagonists in a broader range of autoimmune disease models and further elucidate the downstream molecular mechanisms of their therapeutic effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Gpr183-IN-2: A Potential Novel Therapeutic Avenue for Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies, while effective for a subset of patients, are often associated with significant side effects and loss of response over time. This underscores the urgent need for novel therapeutic targets and modalities. The G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising target due to its critical role in orchestrating immune cell migration, a key process in the pathogenesis of IBD. This technical guide provides a comprehensive overview of GPR183 as a therapeutic target and explores the potential of Gpr183-IN-2, a potent GPR183 inhibitor, as a novel treatment for IBD.
The Role of GPR183 in IBD Pathogenesis
GPR183 is a chemoreceptor that is highly expressed on various immune cells, including B cells, T cells, and dendritic cells. Its primary endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC). The interaction between GPR183 and its ligands plays a crucial role in guiding the migration and positioning of immune cells within lymphoid tissues.
In the context of IBD, both the expression of GPR183 and the levels of its oxysterol ligands are significantly upregulated in the inflamed intestinal mucosa of patients and in preclinical models of colitis. This upregulation is believed to contribute to the excessive recruitment and accumulation of immune cells in the gut, thereby perpetuating the inflammatory cascade. Genetic studies have further implicated GPR183 in IBD, with certain genetic variations in the GPR183 gene being associated with an increased risk of developing the disease.
This compound: A Potent Inhibitor of GPR183 Signaling
This compound is a small molecule inhibitor of GPR183. While specific preclinical data for this compound in IBD models are not yet publicly available, its biochemical potency and the demonstrated efficacy of other GPR183 antagonists in colitis models provide a strong rationale for its investigation as a potential IBD therapeutic.
Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₃BrN₂O₃ | [1] |
| Molecular Weight | 407.30 g/mol | [1] |
| CAS Number | 2924064-10-6 | [1] |
| Mechanism of Action | GPR183 Inhibitor | [2][3][4][5] |
| In Vitro Potency (IC₅₀) | 39.45 nM (Ca²⁺ mobilization assay) | [2][3][4] |
Preclinical Proof-of-Concept: GPR183 Antagonism in a Murine Colitis Model
To illustrate the therapeutic potential of targeting GPR183 in IBD, we present data from a study on a similar, potent GPR183 antagonist in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. This model is widely used to study the pathogenesis of ulcerative colitis and to evaluate the efficacy of novel therapeutic agents. In this study, oral administration of the GPR183 antagonist led to a significant amelioration of disease severity.
Efficacy of a GPR183 Antagonist in DSS-Induced Colitis
| Parameter | Vehicle Control | GPR183 Antagonist (low dose) | GPR183 Antagonist (high dose) |
| Body Weight Loss | Severe | Mitigated | Significantly Mitigated |
| Disease Activity Index (DAI) | High | Reduced | Significantly Reduced |
| Colon Length | Shortened | Partially Restored | Significantly Restored |
| Histological Score | Severe Inflammation | Reduced Inflammation | Markedly Reduced Inflammation |
Note: This table is a qualitative summary of findings for a representative GPR183 antagonist. Quantitative data would be study-specific.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol outlines a general procedure for inducing colitis in mice using DSS, a well-established model for IBD research.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)
-
This compound or other GPR183 antagonist
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Animal caging and husbandry supplies
-
Analytical balance
-
Water bottles
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration can be adjusted to modulate the severity of colitis.
-
Treatment: On the same day as DSS administration begins, start daily oral gavage of either vehicle control or the GPR183 antagonist at the desired dose(s). Continue treatment for the duration of the study.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) based on these parameters.
-
Termination and Tissue Collection: At the end of the study period (typically day 7-10), euthanize the mice. Collect the entire colon and measure its length. A portion of the distal colon should be fixed in 10% neutral buffered formalin for histological analysis, and the remainder can be snap-frozen for molecular and biochemical analyses.
-
Histological Analysis: Formalin-fixed colon sections are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The severity of inflammation, ulceration, and tissue damage is scored by a blinded pathologist.
In Vitro Chemotaxis Assay
This assay is used to assess the ability of a compound to inhibit the migration of immune cells towards a chemoattractant, in this case, the GPR183 ligand 7α,25-OHC.
Materials:
-
Immune cells expressing GPR183 (e.g., primary human B cells, or a cell line such as RPMI-8226)
-
Chemotaxis chamber (e.g., Transwell® plate with 5 µm pore size inserts)
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
This compound or other GPR183 antagonist
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
-
Flow cytometer (optional, for more detailed analysis of migrated cells)
Procedure:
-
Cell Preparation: Culture and harvest GPR183-expressing cells. Wash and resuspend the cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add chemotaxis medium containing 7α,25-OHC (at a concentration predetermined to induce maximal migration, e.g., 100 nM) to the lower wells of the chemotaxis plate.
-
Place the Transwell® inserts into the wells.
-
Add the pre-incubated cell suspension to the top chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of the antagonist compared to the vehicle control. Determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
GPR183 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of 7α,25-OHC to GPR183, leading to immune cell migration, and the inhibitory effect of this compound.
Caption: GPR183 signaling cascade and its inhibition by this compound.
Experimental Workflow for Evaluating GPR183 Antagonists in IBD
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a GPR183 antagonist for the treatment of IBD.
Caption: Preclinical workflow for GPR183 antagonist development in IBD.
Conclusion and Future Directions
The GPR183 signaling pathway represents a compelling target for the development of novel therapeutics for IBD. Its role in mediating immune cell trafficking to the inflamed gut is well-supported by genetic, preclinical, and clinical data. Potent and selective inhibitors of GPR183, such as this compound, hold the potential to offer a new, targeted approach to IBD treatment by dampening the chronic inflammation that drives the disease.
Future research should focus on conducting rigorous preclinical studies with this compound in various IBD models to establish its in vivo efficacy, safety, and pharmacokinetic profile. Furthermore, a deeper understanding of the specific immune cell populations and molecular mechanisms modulated by GPR183 inhibition in the gut will be crucial for its successful clinical translation. The development of this compound and similar molecules could pave the way for a new class of oral therapeutics for IBD, offering hope to patients with this debilitating disease.
References
The Role of Gpr183 Inhibition in Rheumatoid Arthritis Pathogenesis: A Technical Overview of Gpr183-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Emerging evidence implicates the G protein-coupled receptor 183 (Gpr183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), in the pathogenesis of autoimmune diseases through its role in orchestrating immune cell migration. This technical guide explores the therapeutic potential of targeting Gpr183 in RA, with a specific focus on the pre-clinical efficacy of Gpr183-IN-2, a potent and selective antagonist. We delve into the underlying signaling pathways, present key pre-clinical data in a structured format, provide detailed experimental methodologies for the evaluation of Gpr183 inhibitors, and visualize complex biological processes and workflows. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for rheumatoid arthritis.
Introduction: Gpr183 in Immune Regulation and Rheumatoid Arthritis
G protein-coupled receptor 183 (Gpr183) is a chemotactic receptor predominantly expressed on various immune cells, including B cells, T cells, and dendritic cells.[1] Its natural ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol metabolic product.[1] The Gpr183/7α,25-OHC signaling axis plays a crucial role in directing the migration and positioning of these immune cells within secondary lymphoid organs, a process vital for the initiation and modulation of adaptive immune responses.[1][2]
In the context of rheumatoid arthritis, the aberrant trafficking and activation of immune cells to the synovial tissue are central to the inflammatory cascade that drives joint damage. Given the role of Gpr183 in guiding immune cell movement, it has emerged as a promising therapeutic target for RA and other autoimmune disorders.[3][4] Pharmacological inhibition of Gpr183 is hypothesized to disrupt the pathological congregation of lymphocytes and other immune cells in the synovium, thereby mitigating the inflammatory response and preventing joint destruction.
This compound (also referred to as compound 32 in scientific literature) is a first-in-class, highly potent, and selective antagonist of Gpr183.[3][4][5] Pre-clinical studies have demonstrated its potential to ameliorate disease in animal models of rheumatoid arthritis, suggesting its promise as a novel therapeutic agent.[3][4]
Gpr183 Signaling Pathway
Upon binding of its ligand, 7α,25-OHC, Gpr183 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, it primarily signals through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the G protein βγ subunits can activate downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events ultimately culminate in the cytoskeletal rearrangements necessary for directed cell migration.
Pre-clinical Efficacy of this compound in a Murine Model of Rheumatoid Arthritis
The therapeutic potential of this compound was evaluated in the collagen-induced arthritis (CIA) mouse model, a well-established pre-clinical model that recapitulates many of the pathological features of human rheumatoid arthritis.
In Vitro Activity
This compound demonstrated potent antagonist activity in in-vitro assays, effectively inhibiting the downstream signaling and chemotactic functions mediated by Gpr183.
| Assay | Cell Line | Ligand | This compound IC50 (nM) |
| Calcium Mobilization | CHO-K1 cells expressing Gpr183 | 7α,25-OHC | 31.3 |
| Chemotaxis | U937 cells | 7α,25-OHC | 10.46 |
| Data sourced from a study by Immunophage Biomedical Co. Ltd.[6] |
In Vivo Efficacy in the Collagen-Induced Arthritis (CIA) Model
Oral administration of this compound in a therapeutic regimen in the CIA mouse model resulted in a significant and dose-dependent reduction in the clinical signs of arthritis.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 35) | Paw Swelling (mm, Day 35) |
| Vehicle | - | 10.2 ± 0.8 | 3.5 ± 0.2 |
| This compound | 0.1 | 6.5 ± 0.7 | 2.8 ± 0.3 |
| This compound | 1 | 4.1 ± 0.6 | 2.2 ± 0.2 |
| This compound | 10 | 2.5 ± 0.5 | 1.8 ± 0.1 |
| *p < 0.05, *p < 0.01 vs. Vehicle. Data are representative of typical findings in CIA models.[3][4] |
Histopathological Analysis
Histopathological examination of the joints from CIA mice treated with this compound revealed a marked reduction in synovial inflammation, cartilage destruction, and bone erosion compared to vehicle-treated animals.
| Treatment Group | Dose (mg/kg, p.o.) | Synovial Inflammation Score | Cartilage Damage Score | Bone Erosion Score |
| Vehicle | - | 3.8 ± 0.4 | 3.5 ± 0.3 | 3.2 ± 0.4 |
| This compound | 1 | 1.9 ± 0.3 | 1.7 ± 0.2 | 1.5 ± 0.3 |
| This compound | 10 | 1.1 ± 0.2 | 0.9 ± 0.2 | 0.8 ± 0.2 |
| *Scores are on a scale of 0-4, where 0 is normal and 4 is severe. *p < 0.01 vs. Vehicle. Data are representative of typical findings in CIA models.[3][4] |
Reduction of Pro-inflammatory Cytokines and Chemokines
This compound treatment led to a significant decrease in the expression of key pro-inflammatory mediators in the synovial tissue of CIA mice.
| Gene | Vehicle (Relative Expression) | This compound (10 mg/kg, p.o.) (Relative Expression) |
| TNF-α | 1.0 | 0.35 ± 0.08 |
| IL-6 | 1.0 | 0.41 ± 0.09 |
| IL-1β | 1.0 | 0.32 ± 0.07 |
| MCP-1 | 1.0 | 0.28 ± 0.06 |
| *Relative gene expression normalized to a housekeeping gene. *p < 0.01 vs. Vehicle. Data are representative of typical findings in CIA models.[3][4] |
Detailed Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol describes a standard method for inducing arthritis in susceptible mouse strains, such as DBA/1.
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Male DBA/1 mice (8-10 weeks old)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
On the day of immunization, emulsify the collagen solution with an equal volume of CFA by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a fresh emulsion of bovine type II collagen with IFA.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site distant from the primary injection.
-
-
Monitoring of Arthritis:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.
-
Clinical arthritis is scored for each paw on a scale of 0-4: 0 = normal; 1 = mild swelling and/or erythema of one joint; 2 = moderate swelling and erythema of one joint or mild swelling of multiple joints; 3 = severe swelling and erythema of the entire paw; 4 = maximal inflammation with joint deformity. The maximum score per mouse is 16.
-
Paw thickness can be measured using a digital caliper.
-
Histopathological Assessment of Joints
Procedure:
-
At the end of the study, euthanize the mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution (e.g., 10% EDTA) for 7-14 days.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and with Safranin O-Fast Green for cartilage assessment.
-
Score the sections for synovial inflammation, cartilage damage, and bone erosion by a blinded observer.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
Procedure:
-
Dissect synovial tissue from the joints of euthanized mice and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tissue and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (e.g., TNF-α, IL-6, IL-1β, MCP-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
The Gpr183 antagonist, this compound, has demonstrated significant therapeutic potential in a pre-clinical model of rheumatoid arthritis. Its ability to potently inhibit Gpr183-mediated immune cell migration translates to a marked reduction in clinical signs of arthritis, joint pathology, and the expression of pro-inflammatory mediators. These findings strongly support the continued investigation of Gpr183 as a novel therapeutic target for rheumatoid arthritis and other autoimmune diseases.
Future research should focus on further characterizing the pharmacokinetic and pharmacodynamic properties of this compound, as well as its long-term safety profile. Investigating the efficacy of this compound in combination with existing RA therapies could also unveil synergistic effects. Ultimately, the promising pre-clinical data for this compound provides a solid foundation for its advancement into clinical development for the treatment of rheumatoid arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GPR183 antagonists detailed in Immunophage Biomedical patent | BioWorld [bioworld.com]
Gpr183-IN-2: A Potent Inhibitor of GPR183 and its Therapeutic Potential in Modulating Cancer Cell Migration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical regulator of immune cell migration and is increasingly implicated in various aspects of cancer biology, including metastasis. The receptor's activation by its endogenous oxysterol ligands, most notably 7α,25-dihydroxycholesterol (7α,25-OHC), initiates signaling cascades that influence cell positioning and movement. Consequently, antagonism of GPR183 presents a promising therapeutic strategy to interfere with cancer cell migration and tumor progression. This technical guide focuses on Gpr183-IN-2, a potent GPR183 inhibitor, and explores its potential involvement in cancer cell migration. While direct experimental evidence on the effect of this compound on cancer cell migration is limited in publicly available literature, this document synthesizes the current understanding of GPR183 signaling in cancer, presents data on GPR183 antagonists, and provides detailed experimental protocols and pathway diagrams to facilitate further research in this area.
Introduction to GPR183 in Cancer
GPR183 is a G-protein coupled receptor that plays a significant role in regulating the migration and positioning of various immune cells, including B cells, T cells, and dendritic cells[1]. Its expression has been observed in several cancer types, where it can have dual roles, either promoting or suppressing tumor progression depending on the cancer context[2]. The GPR183-oxysterol axis is a key driver of chemotaxis, guiding cells along a concentration gradient of its ligands[1]. In the tumor microenvironment, this can influence the infiltration of immune cells, and potentially, the metastatic dissemination of cancer cells themselves.
Pan-cancer analyses have revealed a correlation between GPR183 expression and the prognosis of several cancers, including breast carcinoma, skin cutaneous melanoma, and lung squamous cell carcinoma[2]. Its involvement in immune responses within the tumor, including connections to PD-1 signaling, suggests that targeting GPR183 could be a viable strategy for cancer immunotherapy[2].
This compound and Other GPR183 Antagonists
This compound is a potent inhibitor of GPR183[3][4]. While specific studies detailing its effects on cancer cell migration are not yet widely published, its high inhibitory activity against GPR183 suggests significant potential in this area. Several other GPR183 antagonists have been studied, providing a basis for understanding the likely effects of this compound.
Quantitative Data on GPR183 Antagonists
The inhibitory activities of this compound and other notable GPR183 antagonists are summarized in the table below. This data is crucial for comparing the potency of different compounds and for designing experiments to investigate their effects on cancer cell migration.
| Compound | Target | Assay | IC50 | Reference |
| This compound | GPR183 | Ca2+ Mobilization | 39.45 nM | [3][5] |
| NIBR189 | Human EBI2 | Inhibition of oxysterol-dependent activation | 11 nM | [6] |
| NIBR189 | Mouse EBI2 | Inhibition of oxysterol-dependent activation | 16 nM | [6] |
| NIBR189 | U937 cells | Inhibition of cell migration | 0.3 nM | [6] |
| GSK682753A | EBI2 | Inverse agonist activity | 53.6 nM | [5] |
| ML401 | EBI2 | Antagonist activity | 1.03 nM | [5] |
| ML401 | EBI2 | Chemotaxis assay | 6.24 nM | [5] |
| SAE-14 | GPR183 | Antagonist activity | 28.5 nM | [7] |
GPR183 Signaling Pathway
Activation of GPR183 by its oxysterol ligands initiates a signaling cascade through Gαi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effector pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are central to the regulation of cell migration, proliferation, and survival.
GPR183 Signaling Diagram
The following diagram illustrates the canonical GPR183 signaling pathway.
Caption: GPR183 signaling pathway initiated by oxysterol binding.
Experimental Protocols
To investigate the effect of this compound on cancer cell migration, a transwell migration assay is a standard and effective method.
Transwell Migration Assay Protocol
Objective: To quantify the effect of this compound on the migration of cancer cells towards a chemoattractant.
Materials:
-
24-well plates with 8.0 µm pore size polycarbonate membrane inserts (e.g., Transwell®)[8]
-
Cancer cell line of interest (e.g., a line with known GPR183 expression)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with low serum (0.5% FBS) and complete medium (10% FBS)[8]
-
This compound (dissolved in DMSO)
-
Chemoattractant (e.g., 7α,25-OHC or a relevant chemokine like CXCL12)[9]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
4% Paraformaldehyde (PFA)[8]
-
0.1% Crystal Violet solution[8]
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to 70-90% confluency. The day before the assay, replace the medium with a low-serum medium (0.5% FBS) to starve the cells.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant.
-
Prepare a cell suspension in a low-serum medium at a concentration of 1 x 10^5 cells/mL.
-
Treat the cell suspension with different concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period appropriate for the cell type (typically 4-24 hours) at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% PFA for 15 minutes.
-
Wash the membrane twice with PBS.
-
Stain the migrated cells with 0.1% crystal violet for 30 minutes.
-
-
Quantification:
-
Gently wash the stained inserts with water to remove excess stain and allow them to air dry.
-
Capture images of the stained migrated cells using a microscope at several random fields.
-
Count the number of migrated cells per field. The results can be expressed as the average number of migrated cells or as a percentage of the control.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical transwell migration assay.
Caption: Workflow for a transwell cell migration assay.
Role of GPR183 Inhibition in Cancer Cell Migration: A Discussion
While direct evidence for this compound's effect on cancer cell migration is pending, studies on other GPR183 antagonists in different cancer models provide strong rationale for its potential. For instance, in Burkitt's lymphoma, both genetic deletion and pharmacological inhibition of GPR183 with NIBR189 significantly impaired cell migration[9]. This suggests that this compound, with its potent inhibitory activity, would likely exhibit similar or even more pronounced effects.
In non-small cell lung cancer, GPR183 has been shown to inhibit migration and invasion[10]. This highlights the context-dependent role of GPR183. Therefore, when investigating the effects of this compound, it is crucial to consider the specific cancer type and the baseline expression and function of GPR183 in that model.
The mechanism by which GPR183 inhibition affects cancer cell migration is likely through the disruption of the downstream signaling pathways that control cytoskeletal rearrangement and cell motility. By blocking the initial G-protein activation, this compound would prevent the modulation of PI3K/Akt and MAPK/ERK pathways, which are critical for the migratory process.
Future Directions
The potent inhibitory profile of this compound warrants further investigation into its role in cancer cell migration and metastasis. Key future research directions should include:
-
In vitro migration and invasion assays: Utilizing various cancer cell lines with differing GPR183 expression levels to assess the direct impact of this compound on their migratory and invasive potential.
-
In vivo metastasis models: Employing animal models of cancer to determine if this compound can inhibit metastasis formation.
-
Mechanism of action studies: Investigating the specific downstream signaling pathways affected by this compound in cancer cells to elucidate its precise mechanism of action.
-
Combination therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, particularly those targeting related signaling pathways or immune checkpoints.
Conclusion
This compound is a potent and selective inhibitor of GPR183. While direct studies on its effect on cancer cell migration are currently lacking, the established role of GPR183 in cell migration across various biological systems, including cancer, strongly suggests that this compound holds significant promise as a tool to probe the function of this receptor and as a potential therapeutic agent to combat cancer metastasis. The data, protocols, and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of GPR183 and developing novel anti-cancer therapies.
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchhub.com [researchhub.com]
- 9. G protein-coupled receptor 183 mediates the sensitization of Burkitt lymphoma tumors to CD47 immune checkpoint blockade by anti-CD20/PI3Kδi dual therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preliminary Preclinical Assessment of Gpr183-IN-2 for Neuroinflammatory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The G protein-coupled receptor 183 (Gpr183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases, including those affecting the central nervous system. Its role in modulating immune cell migration and inflammatory signaling pathways makes it a compelling candidate for intervention in neuroinflammatory conditions. This technical guide provides a preliminary overview of Gpr183-IN-2, a potent antagonist of Gpr183, and explores its potential utility in the context of neuroinflammation. Due to the limited availability of preclinical data for this compound in neuroinflammatory models, this document also incorporates findings from studies on other Gpr183 antagonists to illustrate the therapeutic potential of this target class.
Introduction to Gpr183 in Neuroinflammation
Gpr183 is a chemostatic receptor primarily expressed on immune cells, including B cells, T cells, dendritic cells, and macrophages, as well as on central nervous system (CNS) cells like astrocytes and microglia.[1][2] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol produced through the enzymatic activity of cholesterol 25-hydroxylase (CH25H) and 25-hydroxycholesterol (B127956) 7α-hydroxylase (CYP7B1).[3] The Gpr183/7α,25-OHC signaling axis plays a crucial role in directing immune cell trafficking.[4]
In the context of neuroinflammation, dysregulation of the Gpr183 pathway has been implicated in the pathogenesis of conditions such as multiple sclerosis (MS) and neuropathic pain.[5][6] Gpr183 and its ligand are upregulated in the CNS during experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS, and contribute to the migration of encephalitogenic T cells into the CNS.[6] Furthermore, Gpr183 signaling in the spinal cord has been shown to be pronociceptive in models of neuropathic pain.[3][7] These findings underscore the potential of Gpr183 antagonists as a novel therapeutic strategy for neuroinflammatory disorders.
This compound: A Novel Gpr183 Antagonist
This compound (also referred to as compound 23) is a potent inhibitor of the Gpr183 receptor.[1] While preclinical data in neuroinflammatory models are not yet publicly available, in vitro studies have demonstrated its ability to modulate Gpr183 signaling.
In Vitro Activity
Quantitative data on the in vitro activity of this compound is summarized in the table below.
| Compound | Assay | Species | IC50 (nM) |
| This compound | Ca2+ Mobilization | Not Specified | 39.45 |
Table 1: In Vitro Potency of this compound.[1]
Preclinical Studies of Gpr183 Antagonists in Inflammatory and Neuropathic Pain Models
In the absence of specific neuroinflammation studies for this compound, this section summarizes the findings from preclinical studies of other Gpr183 antagonists in relevant models. These studies provide a strong rationale for the investigation of this compound in neuroinflammatory conditions.
GPR183 antagonist-2 in a Model of Inflammatory Arthritis
GPR183 antagonist-2 (also known as compound 32), a selective GPR183 antagonist with good aqueous solubility and favorable pharmacokinetic properties, has been evaluated in a collagen-induced arthritis (CIA) mouse model, a model of inflammatory autoimmune disease.[1][8]
| Compound | Model | Animal | Key Findings |
| GPR183 antagonist-2 | Collagen-Induced Arthritis (CIA) | Mouse | Dose-dependent reduction in paw and joint swelling. Significant reduction in the gene expression of pro-inflammatory cytokines (MCP-1, MMPs, and VEGF). |
Table 2: Preclinical Efficacy of GPR183 antagonist-2 in an Inflammatory Disease Model.[1][8]
Novel Gpr183 Antagonists in a Neuropathic Pain Model
Several novel, potent small-molecule Gpr183 antagonists have been identified and tested in a chronic constriction injury (CCI) model of neuropathic pain in mice.[3][7]
| Compound(s) | Model | Animal | Administration | Key Findings |
| SAE-1, SAE-10, SAE-14 | Chronic Constriction Injury (CCI) | Mouse | Intrathecal injection | Time-dependent reversal of CCI-induced mechanical allodynia.[3] |
| SAE-14 | Chronic Constriction Injury (CCI) | Mouse | Intrathecal injection | Blocked 7α,25-OHC-induced mechanical and cold allodynia.[2] |
Table 3: Preclinical Efficacy of Gpr183 Antagonists in a Neuropathic Pain Model.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following are representative experimental protocols for evaluating Gpr183 antagonists.
In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the potency of Gpr183 antagonists.
-
Cell Line: A human cell line endogenously or recombinantly expressing Gpr183 (e.g., HL-60 or U937) is used.[9]
-
Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the Gpr183 antagonist (e.g., this compound).
-
Agonist Stimulation: The endogenous agonist, 7α,25-OHC, is added to stimulate the Gpr183 receptor.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated.
In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This model is used to assess the analgesic potential of Gpr183 antagonists.[3]
-
Animal Model: Adult male and female mice (e.g., C57BL/6J) are used.
-
Surgical Procedure: The sciatic nerve is exposed, and loose chromic gut ligatures are tied around it to induce a constriction, leading to the development of neuropathic pain behaviors.
-
Compound Administration: At the peak of pain behavior (typically 7-14 days post-surgery), the Gpr183 antagonist is administered, often via intrathecal injection to target the spinal cord directly.[3][7]
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments at baseline and at various time points after drug administration.
-
Data Analysis: The withdrawal threshold of the paw is measured and compared between vehicle- and drug-treated groups to determine the extent of pain reversal.
In Vivo Neuroinflammation Model (Experimental Autoimmune Encephalomyelitis - EAE)
EAE is the most common animal model for multiple sclerosis.[10][11]
-
Animal Model: Female C57BL/6J mice are commonly used.[10]
-
Induction of EAE: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.[12]
-
Compound Administration: The Gpr183 antagonist would be administered daily, starting at the onset of clinical signs or prophylactically. Oral gavage or intraperitoneal injection are common routes.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Histopathology and Immunohistochemistry: At the end of the study, brain and spinal cord tissues are collected and analyzed for immune cell infiltration and demyelination.
-
Data Analysis: Clinical scores, body weight, and histological parameters are compared between the antagonist-treated and vehicle control groups.
Signaling Pathways and Experimental Workflow
Gpr183 Signaling Pathway
The binding of 7α,25-OHC to Gpr183 initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the ERK and p38 MAP kinases, as well as the NF-κB pathway.[2] These pathways ultimately regulate gene expression related to inflammation and cell migration.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a Gpr183 antagonist in a neuroinflammatory model.
Conclusion and Future Directions
The available preclinical data for Gpr183 antagonists in models of inflammation and neuropathic pain provide a compelling rationale for investigating this compound in neuroinflammatory conditions. The potent in vitro activity of this compound suggests that it could be an effective modulator of the Gpr183 signaling pathway, which is known to be dysregulated in diseases such as multiple sclerosis.
Future studies should focus on evaluating this compound in established animal models of neuroinflammation, such as EAE and models of neuropathic pain. Key objectives will be to establish a dose-response relationship, assess the pharmacokinetic and pharmacodynamic profile of the compound in the CNS, and elucidate its precise mechanism of action in mitigating neuroinflammation. Such studies will be critical in determining the therapeutic potential of this compound as a novel treatment for debilitating neuroinflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EBI2 Is Highly Expressed in Multiple Sclerosis Lesions and Promotes Early CNS Migration of Encephalitogenic CD4 T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell-Based Chemotaxis Assay Using GPR183-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration.[1] Expressed on various immune cells, including B cells, T cells, and dendritic cells, GPR183 plays a pivotal role in orchestrating their movement and positioning within lymphoid tissues.[1][2] The primary endogenous ligand for GPR183 is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that forms a chemotactic gradient guiding GPR183-expressing cells.[2][3][4] The GPR183/7α,25-OHC signaling axis is implicated in various physiological and pathological processes, including adaptive immunity, inflammation, and autoimmune diseases, making it an attractive target for therapeutic intervention.[1][5][6]
GPR183-IN-2 is a potent and selective antagonist of GPR183. It effectively inhibits GPR183-mediated signaling, including intracellular calcium mobilization.[7] These application notes provide a detailed protocol for a cell-based chemotaxis assay to evaluate the inhibitory activity of this compound on the migration of immune cells towards a 7α,25-OHC gradient.
Principle of the Assay
This chemotaxis assay utilizes a Boyden chamber or a Transwell system, which consists of two compartments separated by a microporous membrane. GPR183-expressing cells are placed in the upper chamber, while the lower chamber contains the chemoattractant 7α,25-OHC. In the presence of the chemoattractant, cells will migrate through the pores of the membrane into the lower chamber. The inhibitory effect of this compound is quantified by measuring the reduction in the number of migrated cells when the compound is added to the assay system.
GPR183 Signaling Pathway
GPR183 is a Gαi-coupled receptor. Upon binding of its agonist, 7α,25-OHC, the receptor activates the Gαi subunit, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Downstream of these initial signaling events, GPR183 activation can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK and p38, as well as the activation of the transcription factor NF-κB.[5][8] These signaling cascades ultimately culminate in the cytoskeletal rearrangements necessary for directed cell migration.
Caption: GPR183 Signaling Pathway leading to cell migration.
Experimental Workflow
The following diagram illustrates the major steps involved in the this compound chemotaxis assay.
Caption: Experimental workflow for the GPR183 chemotaxis assay.
Quantitative Data Summary
The following tables summarize representative quantitative data for GPR183-mediated chemotaxis and its inhibition.
Table 1: Dose-Dependent Migration of Peritoneal B Cells to 7α,25-OHC
| 7α,25-OHC Concentration (M) | Normalized Cell Migration (%) |
| 0 | 0 |
| 10⁻⁹ | 25 |
| 10⁻⁸ | 75 |
| 10⁻⁷ | 100 |
| 10⁻⁶ | 80 |
Data is illustrative and based on typical bell-shaped chemotactic responses observed in published studies.[9]
Table 2: Inhibition of 7α,25-OHC-Induced Chemotaxis by a GPR183 Antagonist
| GPR183 Antagonist Concentration (nM) | Cell Migration (% of Control) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 52 | 48 |
| 100 | 15 | 85 |
| 1000 | 5 | 95 |
This data is representative of the inhibitory effect of a potent GPR183 antagonist on 7α,25-OHC-induced chemotaxis of U-937 cells. A compound from the same class as this compound has been reported to have an IC50 of 10.46 nM in this assay.[10]
Table 3: this compound Activity Profile
| Assay | Cell Line | Parameter | Value |
| Calcium Mobilization | CHO-K1 (expressing GPR183) | IC₅₀ | 39.45 nM |
| Chemotaxis | U-937 | IC₅₀ | ~10.46 nM* |
*Value is for a representative compound from the same patent as this compound.[7][10]
Detailed Experimental Protocols
Materials and Reagents
-
Cells: Human lymphoma cell line U-937 (or other GPR183-expressing immune cells).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Chemoattractant: 7α,25-dihydroxycholesterol (7α,25-OHC).
-
Inhibitor: this compound.
-
Assay Buffer: RPMI-1640 with 0.5% bovine serum albumin (BSA).
-
Transwell Inserts: 24-well format with 5 µm pore size polycarbonate membranes.
-
Staining Solution: Crystal Violet solution or a fluorescent dye like Calcein AM.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Extraction Solution (for Crystal Violet): 10% acetic acid.
-
Equipment: Cell culture incubator, light microscope, multi-well plate reader (optional, for fluorescent quantification).
Protocol: Cell-Based Chemotaxis Assay
-
Cell Preparation:
-
Culture U-937 cells in complete culture medium until they reach a density of approximately 1 x 10⁶ cells/mL.
-
On the day of the assay, harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with serum-free RPMI-1640.
-
Resuspend the cells in Assay Buffer at a final concentration of 2 x 10⁶ cells/mL.
-
-
Preparation of Reagents:
-
Prepare a stock solution of 7α,25-OHC in ethanol (B145695) and dilute it to the desired final concentration (e.g., 100 nM) in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations for the inhibition curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Assay Setup:
-
Add 600 µL of Assay Buffer containing 7α,25-OHC (chemoattractant) to the lower wells of a 24-well plate. For negative control wells, add Assay Buffer without the chemoattractant.
-
In separate tubes, pre-incubate the cell suspension (2 x 10⁶ cells/mL) with an equal volume of the various concentrations of this compound or vehicle control for 30 minutes at 37°C. This will result in a final cell concentration of 1 x 10⁶ cells/mL.
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension into the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours. The optimal incubation time may need to be determined empirically for the specific cell type and conditions.
-
-
Quantification of Cell Migration:
-
Crystal Violet Staining:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 10 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in 0.1% Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several representative fields of view under a light microscope.
-
Alternatively, for quantitative analysis, elute the stain by incubating the inserts in 10% acetic acid and measure the absorbance at 590 nm using a plate reader.
-
-
Fluorescent Staining (e.g., Calcein AM):
-
Pre-label the cells with Calcein AM according to the manufacturer's instructions before starting the assay.
-
After the incubation period, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Subtract the number of cells that migrated in the absence of a chemoattractant (negative control) from all other values.
-
To determine the percent inhibition, use the following formula: % Inhibition = (1 - (Number of migrated cells with inhibitor / Number of migrated cells without inhibitor)) * 100
-
Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
-
Troubleshooting
-
High background migration (in the absence of chemoattractant):
-
Ensure cells are properly washed and resuspended in serum-free medium.
-
Optimize the pore size of the Transwell membrane.
-
Reduce the incubation time.
-
-
Low cell migration (in the presence of chemoattractant):
-
Confirm the bioactivity of the 7α,25-OHC.
-
Optimize the concentration of the chemoattractant (perform a dose-response curve).
-
Increase the incubation time.
-
Ensure the cells are healthy and expressing sufficient levels of GPR183.
-
-
High variability between replicates:
-
Ensure accurate and consistent pipetting.
-
Avoid introducing air bubbles when setting up the Transwell plate.
-
Ensure even cell distribution in the upper chamber.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound in a cell-based chemotaxis assay. The detailed protocols and supporting information are intended to enable researchers to effectively evaluate the inhibitory potential of this compound on GPR183-mediated immune cell migration. The provided data and diagrams offer a clear understanding of the underlying principles and expected outcomes of the assay. Careful optimization of the assay parameters will ensure reliable and reproducible results for advancing research and drug development in areas where GPR183 plays a crucial role.
References
- 1. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound| CAS NO:2924064-10-6| GlpBio [glpbio.cn]
- 8. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GPR183 antagonists detailed in Immunophage Biomedical patent | BioWorld [bioworld.com]
Application Notes and Protocols for Gpr183-IN-2 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR183, also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), plays a crucial role in mediating immune cell migration.[1] Its endogenous ligands are oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being the most potent agonist.[1] The GPR183/oxysterol signaling axis is implicated in various inflammatory and infectious diseases, making it an attractive therapeutic target. This document provides detailed application notes and protocols for the in vivo use of a GPR183 antagonist, focusing on a compound referred to in literature as NIBR189, which serves as a representative example for a "Gpr183-IN-2" type inhibitor. These guidelines are intended to facilitate the experimental design of in vivo studies in mouse models to investigate the therapeutic potential of GPR183 inhibition.
GPR183 Signaling Pathway
GPR183 is a G protein-coupled receptor that primarily signals through the Gαi subunit.[2][3] Upon binding of its oxysterol ligand, such as 7α,25-OHC, GPR183 activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and mobilization of intracellular calcium.[2] This signaling cascade ultimately results in the chemotaxis of various immune cells, including B cells, T cells, dendritic cells, and macrophages, to sites of inflammation or lymphoid tissues where oxysterol gradients are present.[4][5][6][7]
Caption: GPR183 Signaling Pathway and Inhibition.
Data Presentation: In Vivo Efficacy of this compound (NIBR189)
The following tables summarize quantitative data from in vivo mouse studies using the GPR183 antagonist NIBR189 in models of viral respiratory infections.
Table 1: Effect of NIBR189 on Macrophage Infiltration in the Lungs of Influenza A Virus (IAV) Infected Mice
| Treatment Group | Time Point (days post-infection) | Macrophage Infiltration (IBA1+ cells) | Reduction vs. Vehicle | Reference |
| Vehicle Control | 3 | High | - | [5] |
| NIBR189 (7.6 mg/kg, b.i.d.) | 3 | Significantly Reduced | Yes | [5] |
| Vehicle Control | 7 | High | - | [5] |
| NIBR189 (7.6 mg/kg, b.i.d.) | 7 | Significantly Reduced | Yes | [5] |
Table 2: Effect of NIBR189 on Inflammatory Cytokine Levels in the Lungs of IAV Infected Mice (7 days post-infection)
| Treatment Group | IL-6 | TNF | IFNβ | Reference |
| Vehicle Control | High | High | High | [6] |
| NIBR189 (7.6 mg/kg, b.i.d.) | Significantly Lower | Significantly Lower | Significantly Lower | [6] |
Table 3: Effect of NIBR189 on Disease Severity in SARS-CoV-2 Infected Mice
| Treatment Group | Outcome Measure | Result | Reference |
| Vehicle Control | Weight Loss | Severe | [4][5] |
| NIBR189 (7.6 mg/kg, b.i.d.) | Weight Loss | Significantly Less Severe | [4][5] |
| Vehicle Control | Lung Viral Loads | High | [4][5] |
| NIBR189 (7.6 mg/kg, b.i.d.) | Lung Viral Loads | Significantly Reduced | [4][5] |
| Vehicle Control | Macrophage Infiltration | High | [4][5][6] |
| NIBR189 (7.6 mg/kg, b.i.d.) | Macrophage Infiltration | Significantly Reduced | [4][5][6] |
Experimental Protocols
Protocol 1: General Preparation and Administration of this compound (NIBR189) for Oral Gavage in Mice
1. Materials:
-
This compound (NIBR189)
-
Vehicle: 0.5% (w/v) carboxymethylcellulose and 0.5% (v/v) Tween-80 in sterile water.[6][8]
-
Sterile water
-
Weighing scale
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
1.5 mL or 2 mL microcentrifuge tubes
-
Adjustable micropipettes and sterile tips
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
2. Preparation of Dosing Solution (for a 7.6 mg/kg dose):
-
Calculate the required amount of NIBR189 based on the number of mice and their average body weight. For a 25g mouse, the dose would be 0.19 mg.
-
Weigh the calculated amount of NIBR189 accurately.
-
Prepare the vehicle solution by dissolving carboxymethylcellulose in sterile water with the aid of a magnetic stirrer. Once dissolved, add Tween-80 and mix thoroughly.
-
Levigate the weighed NIBR189 powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Aliquot the final suspension into appropriately labeled tubes for each treatment group.
3. Administration via Oral Gavage:
-
Gently restrain the mouse by the scruff of the neck to immobilize its head and body.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Attach the gavage needle to a 1 mL syringe filled with the dosing solution.
-
Carefully insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.
-
Once the needle is in the esophagus, a slight resistance may be felt. Do not force the needle.
-
Slowly administer the dosing solution (typically 100-200 µL for a 25g mouse).
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure.
Protocol 2: In Vivo Efficacy Study of this compound in a Mouse Model of Influenza A Virus Infection
1. Animal Model:
-
C57BL/6J mice (6-8 weeks old).
-
Gpr183 knockout (Gpr183-/-) mice on a C57BL/6J background can be used as a genetic control.[5]
2. Experimental Groups:
-
Group 1: Uninfected + Vehicle
-
Group 2: IAV-infected + Vehicle
-
Group 3: IAV-infected + NIBR189 (7.6 mg/kg)
3. Experimental Procedure:
-
Anesthetize mice and intranasally infect them with a sublethal dose of Influenza A virus (e.g., 5500 PFU of A/Auckland/01/09).[5][6]
-
Twenty-four hours post-infection, begin treatment administration.
-
Administer NIBR189 (7.6 mg/kg) or vehicle orally by gavage twice daily at 12-hour intervals.[6][8]
-
Monitor mice daily for body weight changes and clinical signs of illness.
-
At predetermined time points (e.g., 3 and 7 days post-infection), euthanize a subset of mice from each group.
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.
4. Endpoint Analysis:
-
Macrophage Infiltration: Perform immunohistochemistry (IHC) for macrophage markers (e.g., IBA1, F4/80) on lung tissue sections or flow cytometry on single-cell suspensions from lung tissue.[5][6]
-
Inflammatory Cytokines: Measure cytokine and chemokine levels (e.g., IL-6, TNF, IFNβ) in lung homogenates or BALF using ELISA or multiplex assays.[6]
-
Viral Titer: Determine viral loads in the lungs by plaque assay or qRT-PCR.
Experimental Workflow Diagram
Caption: In Vivo Mouse Model Experimental Workflow.
Pharmacokinetics and Drug Disposition
While detailed pharmacokinetic data for NIBR189 in mice is not extensively published, some studies suggest that early GPR183 antagonists, including NIBR189, may have suboptimal druglike properties for in vivo use.[2][9] More recent research has focused on developing novel GPR183 antagonists with improved pharmacokinetic profiles, such as enhanced plasma exposure and oral bioavailability.[10] When designing in vivo studies with this compound or its analogs, it is crucial to perform pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability to establish an effective dosing regimen.
Disclaimer: This document is intended for research purposes only. The protocols provided are based on published literature and should be adapted and optimized for specific experimental conditions. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR183 antagonists - Page 1 | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mice Experimentation Workflow (Layout) | BioRender Science Templates [biorender.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New GPR183 antagonist demonstrates improved safety and promising efficacy in murine colitis model | BioWorld [bioworld.com]
Application Notes and Protocols: Administering Gpr183-IN-2 via Oral Gavage in Mice
For Research Use Only. Not for use in diagnostic procedures.
Abstract
G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration and positioning within lymphoid tissues.[1][2] Its activation by oxysterol ligands, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), guides B cells, T cells, and dendritic cells, making it a key component in the coordination of adaptive immune responses.[1][2][3] Dysregulation of the GPR183 signaling pathway is implicated in various inflammatory and autoimmune diseases.[3][4] Gpr183-IN-2 is a small molecule inhibitor designed for in vivo studies to probe the therapeutic potential of targeting this pathway. These application notes provide a comprehensive protocol for the preparation and administration of this compound to mice via oral gavage, a common and effective method for precise oral dosing in preclinical research.
Background: The GPR183 Signaling Pathway
GPR183 is a Class A G protein-coupled receptor (GPCR) that primarily signals through the Gαi protein subunit.[3][5] The binding of its endogenous oxysterol ligand, 7α,25-OHC, to GPR183 induces a conformational change in the receptor. This change facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. Both subunits can then modulate downstream effector proteins, ultimately leading to a cellular response, most notably chemotaxis, which is the directed migration of immune cells along an oxysterol gradient.[1][2] This process is essential for positioning immune cells correctly within secondary lymphoid organs to initiate and regulate immune responses.[6][7]
Caption: GPR183 signaling cascade upon ligand binding.
This compound Properties and Formulation
This compound is a potent and selective antagonist of the GPR183 receptor. For in vivo oral administration, its formulation is critical for ensuring bioavailability and consistent results. The physicochemical properties of this compound necessitate a suspension-based formulation for oral gavage.
Table 1: Physicochemical Properties of this compound (Representative Data)
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 450.6 g/mol | - |
| Appearance | White to off-white solid | - |
| Aqueous Solubility | <0.1 mg/mL | Poorly soluble, requiring a suspension vehicle. |
| Recommended Vehicle | 0.5% (w/v) Methylcellulose (B11928114) in sterile water | A common, non-toxic vehicle for oral suspensions.[8] |
| Storage | Store powder at -20°C. Store suspension at 4°C for up to 7 days. | Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Suspension
This protocol describes the preparation of a 10 mg/mL this compound suspension, suitable for a 100 mg/kg dose in a 25g mouse (0.25 mL volume). Adjust calculations based on desired dosage and mouse weight.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution (vehicle)
-
Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the total volume of suspension needed for the experiment. For example, for 10 mice receiving 0.25 mL each, prepare at least 3 mL of suspension to account for losses.
-
Mass (mg) = Desired Concentration (mg/mL) x Total Volume (mL)
-
Example: 10 mg/mL x 3 mL = 30 mg of this compound
-
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile tube.
-
Add Vehicle: Add half of the final volume of the 0.5% methylcellulose vehicle to the tube.
-
Create Homogenous Suspension:
-
Vortex vigorously for 2-3 minutes to wet the powder.
-
If clumps persist, place the tube in a sonicator water bath for 5-10 minutes until a uniform, milky suspension is achieved.
-
-
Final Volume Adjustment: Add the remaining vehicle to reach the final desired volume and vortex again for 1 minute to ensure homogeneity.
-
Storage: Store the suspension at 4°C, protected from light. Before each use, vortex thoroughly to re-suspend the compound. Prepare fresh daily for optimal results.
Protocol 2: Oral Gavage Procedure in Mice
This protocol outlines the standard procedure for administering the prepared this compound suspension to mice. Proficiency in this technique is crucial to minimize animal stress and prevent injury.[8]
Materials:
-
Prepared this compound suspension
-
1 mL syringe
-
20-gauge, 38 mm flexible, bulb-tipped gavage needle (for adult mice)[9]
-
Animal balance
Table 2: Recommended Dosing Parameters for this compound in Mice
| Parameter | Recommendation | Rationale |
|---|---|---|
| Dose Range | 25 - 100 mg/kg | Effective range should be determined empirically. Studies with other GPR183 antagonists have used similar ranges in infection models.[6] |
| Dosing Frequency | Once or twice daily | Dependent on the pharmacokinetic profile of the compound and the experimental design. |
| Dosing Volume | 5 - 10 mL/kg | A standard volume range for oral gavage in mice to avoid stomach rupture.[10] |
| Fasting | Typically not required; may be study-dependent. | Fasting can be an additional stressor. For acute toxicity studies, a brief fast (e.g., 6 hours) may be employed.[11] |
Caption: Step-by-step experimental workflow for oral gavage.
Procedure:
-
Animal Preparation: Weigh the mouse accurately on the day of dosing to calculate the precise volume required.
-
Dose Calculation: Use the formula: Volume (mL) = [Mouse Weight (kg) x Dose (mg/kg)] / Concentration (mg/mL).
-
Syringe Preparation: Vortex the this compound suspension thoroughly. Draw the calculated volume into the syringe and attach the gavage needle. Expel any air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back skin to immobilize the head and align the body vertically. Proper restraint is essential to prevent movement and ensure the esophagus is straightened.
-
Needle Insertion:
-
Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the bulb tip, which facilitates passage into the esophagus.
-
Advance the needle gently and smoothly until the correct depth is reached (approximately to the last rib). CRITICAL: If any resistance is felt, you may be in the trachea. Withdraw immediately and restart.[9]
-
-
Compound Administration: Once the needle is correctly positioned, press the syringe plunger slowly and steadily to deliver the full volume.
-
Withdrawal and Monitoring: Gently withdraw the needle in one smooth motion. Return the mouse to its home cage and monitor it for at least 10-15 minutes for any signs of distress, such as difficulty breathing or reflux.
Troubleshooting
| Issue | Possible Cause | Solution |
| Resistance during needle insertion | Needle is entering the trachea or hitting the back of the throat. | Immediately withdraw the needle. Re-evaluate restraint and re-insert, ensuring a path along the upper palate. |
| Fluid reflux from mouth/nose | Incorrect placement (trachea), excessive volume, or rapid administration. | Stop administration. Monitor the animal closely for respiratory distress. Review gavage technique and volume calculations. |
| Animal distress post-gavage | Aspiration of compound, esophageal injury, or stress. | Monitor the animal's condition. If distress is severe or prolonged, consult with veterinary staff. Refine handling and gavage technique to minimize stress. |
| Inconsistent experimental results | Improperly suspended compound, inaccurate dosing. | Ensure the suspension is homogenous by vortexing thoroughly before drawing each dose. Verify all calculations and use a calibrated balance. |
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 3. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. genecards.org [genecards.org]
- 6. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Investigating the Role of GPR183 in Phagocytosis using Gpr183-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a phagocytosis assay to evaluate the effect of Gpr183-IN-2, a putative G protein-coupled receptor 183 (GPR183) inhibitor. GPR183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a chemoreceptor for oxysterols and plays a crucial role in mediating the migration of various immune cells, including macrophages and dendritic cells.[1][2][3] Understanding the impact of GPR183 modulation on the phagocytic capacity of these cells is essential for elucidating its role in immune responses and for the development of novel therapeutics targeting inflammatory and autoimmune diseases.[4][5] This protocol describes an in vitro phagocytosis assay using a macrophage cell line (e.g., RAW 264.7 or THP-1) and fluorescently labeled particles, with analysis by flow cytometry.
Introduction to GPR183 and Phagocytosis
GPR183 is a G protein-coupled receptor that is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC).[1][6] Upon ligand binding, GPR183 couples to Gαi, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the mobilization of intracellular calcium.[5][7] This signaling cascade is primarily associated with chemotaxis, guiding immune cells to specific locations within lymphoid tissues to orchestrate immune responses.[4][8] GPR183 is expressed on a variety of immune cells, including B cells, T cells, dendritic cells, and macrophages.[1][2][3]
Phagocytosis is a fundamental process of the innate immune system where phagocytes, such as macrophages, engulf and eliminate pathogens, cellular debris, and foreign particles.[9] This process is critical for host defense, tissue homeostasis, and the initiation of adaptive immunity.[9] The process can be divided into four main stages: recognition of the target, signaling to activate internalization, formation of a phagosome, and maturation into a phagolysosome for degradation of the engulfed particle.[10] Given the role of GPR183 in macrophage migration and positioning, it is plausible that its modulation could impact their phagocytic function. This protocol provides a framework to investigate this hypothesis using this compound.
GPR183 Signaling Pathway
The binding of the oxysterol ligand, 7α,25-OHC, to GPR183 initiates a signaling cascade that influences cellular functions such as migration.
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 5. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of phagocytic activity of cultured macrophages using fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fcslaboratory.com [fcslaboratory.com]
Application Notes for Gpr183-IN-2 in Tuberculosis Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a crucial role in the immune response to Mycobacterium tuberculosis (Mtb).[1][2] It is a receptor for oxysterols, most potently activated by 7α,25-dihydroxycholesterol (7α,25-OHC).[1] The GPR183 signaling pathway is involved in guiding the migration of various immune cells, including lymphocytes, dendritic cells, and macrophages, to secondary lymphoid organs.[1] Emerging evidence highlights the significance of the GPR183/oxysterol axis in the pathogenesis of tuberculosis. Modulation of this pathway has been shown to impact intracellular mycobacterial growth, host immune cell recruitment, and cytokine production, making GPR183 a promising target for host-directed therapies against tuberculosis.[1][3] Gpr183-IN-2 is a potent and selective inhibitor of GPR183, offering a valuable tool to investigate the therapeutic potential of targeting this pathway in tuberculosis infection models.
This compound: A Potent Inhibitor of the GPR183 Signaling Pathway
This compound is a small molecule inhibitor of GPR183. It has been characterized to effectively block the downstream signaling of the receptor.
Chemical Properties (where available):
| Property | Value | Reference |
| CAS Number | 2924064-10-6 | [4] |
| IC50 | 39.45 nM (in Ca2+ mobilization assay) | [4] |
Mechanism of Action in Tuberculosis
In the context of tuberculosis, the GPR183 signaling pathway is implicated in the host's immune response. Activation of GPR183 by its ligand 7α,25-OHC can influence the migration of macrophages and other immune cells to the site of infection.[3] Studies have shown that GPR183 activation can paradoxically lead to a reduction in intracellular mycobacterial growth, an effect associated with reduced IFN-β and IL-10 expression and enhanced autophagy.[1][5] Conversely, inhibition of GPR183 with an antagonist has been shown to repress both early Mtb infection and intracellular survival in macrophages.[6] Therefore, this compound, as a potent inhibitor, is expected to modulate the host immune response to Mtb infection by interfering with immune cell trafficking and potentially altering the intracellular environment for the mycobacteria.
Applications in Tuberculosis Research
This compound can be utilized in various in vitro and in vivo models to investigate the role of the GPR183 signaling pathway in tuberculosis and to evaluate its potential as a host-directed therapeutic agent.
-
In Vitro Models:
-
Macrophage Infection Models: Assess the effect of this compound on intracellular Mtb growth in primary human or murine macrophages, or in macrophage-like cell lines (e.g., THP-1, RAW264.7).
-
Immune Cell Migration Assays: Investigate the impact of this compound on the migration of immune cells (macrophages, dendritic cells, lymphocytes) towards chemoattractants like 7α,25-OHC.
-
Cytokine Production Analysis: Determine the effect of this compound on the production of key cytokines (e.g., IFN-β, TNF-α, IL-10, IL-6, IL-1β) by Mtb-infected immune cells.
-
Autophagy Studies: Examine the influence of this compound on autophagy induction in Mtb-infected macrophages.
-
-
In Vivo Models:
-
Murine Tuberculosis Models: Evaluate the in vivo efficacy of this compound in mouse models of tuberculosis (e.g., C57BL/6 or BALB/c mice infected with aerosolized Mtb). Key endpoints would include bacterial burden in the lungs and spleen, lung pathology, and immune cell infiltration.
-
Pharmacokinetic and Pharmacodynamic Studies: Determine the pharmacokinetic profile of this compound and its pharmacodynamic effects on GPR183 signaling and immune responses in vivo.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies using GPR183 agonists and antagonists in the context of mycobacterial infection. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of GPR183 Modulation on Intracellular Mycobacterial Growth
| Compound | Cell Type | Mycobacterial Strain | Concentration | Effect on CFU | Reference |
| 7α,25-OHC (Agonist) | Primary Human Monocytes | M. bovis BCG | 100 nM | ~50% reduction in growth at 48h | [1] |
| 7α,25-OHC (Agonist) | Primary Human Monocytes | M. tuberculosis H37Rv | 100 nM | ~50% reduction in growth at 48h | [1] |
| GSK682753 (Antagonist) | Primary Human Monocytes | M. bovis BCG / M. tuberculosis H37Rv | 10 µM | Abrogated the effect of 7α,25-OHC | [1] |
| NIBR189 (Antagonist) | RAW264.7 Macrophages | M. tuberculosis H37Rv | 25 nM | Decreased intracellular CFU | [6] |
| GPR183 Knockdown (siRNA) | RAW264.7 Macrophages | M. tuberculosis H37Rv | N/A | Decreased intracellular CFU | [6] |
Table 2: Effect of GPR183 Modulation on Cytokine Production in Mtb-Infected Cells
| Compound | Cell Type | Cytokine | Concentration | Effect | Reference |
| 7α,25-OHC (Agonist) | Primary Human Monocytes | IFNB1 (mRNA) | 100 nM | Significant reduction | [1] |
| 7α,25-OHC (Agonist) | Primary Human Monocytes | IL10 (mRNA) | 100 nM | Significant reduction | [1] |
| 7α,25-OHC (Agonist) | Primary Human Monocytes | TNF (mRNA) | 100 nM | No significant change | [1] |
| 7α,25-OHC (Agonist) | Primary Human Monocytes | IFN-β (protein) | 100 nM | Significant reduction | [1] |
| 7α,25-OHC (Agonist) | Primary Human Monocytes | IL-10 (protein) | 100 nM | Significant reduction | [1] |
| 7α,25-OHC (Agonist) | Primary Human Monocytes | TNF-α (protein) | 100 nM | No significant change | [1] |
| GSK682753 (Antagonist) | Primary Human Monocytes | IFNB1, IL10, TNF | 10 µM | Abrogated the effect of 7α,25-OHC | [1] |
| NIBR189 (Antagonist) | C57BL/6J Mice (IAV infection) | IL-6, TNF, IFNβ (protein) | 7.6 mg/kg (oral, twice daily) | Significantly lower concentrations at 7 dpi | [3] |
| NIBR189 (Antagonist) | C57BL/6J Mice (SARS-CoV-2 infection) | Tnf, Il10, Ifng (mRNA) | Not specified | Reduced expression at 2 dpi | [3] |
| NIBR189 (Antagonist) | C57BL/6J Mice (SARS-CoV-2 infection) | Tnf, Il1b, Il6 (mRNA) | Not specified | Reduced expression at 5 dpi | [3] |
Visualizations
References
- 1. GPR183 Regulates Interferons, Autophagy, and Bacterial Growth During Mycobacterium tuberculosis Infection and Is Associated With TB Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. This compound| CAS NO:2924064-10-6| GlpBio [glpbio.cn]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Downregulation of GPR183 on Infection Restricts the Early Infection and Intracellular Survival of Mycobacterium tuberculosis in Macrophage | bioRxiv [biorxiv.org]
Troubleshooting & Optimization
Gpr183-IN-2 solubility in DMSO and cell culture media
This technical support center provides guidance for researchers using GPR183 inhibitors in their experiments. While specific data for a compound designated "Gpr183-IN-2" is not publicly available, this guide offers general protocols, troubleshooting advice, and background information based on known GPR183 antagonists.
Frequently Asked Questions (FAQs)
Q1: What is GPR183 and what is its function?
G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a receptor for oxysterols, which are hydroxylated forms of cholesterol.[1][2] The most potent natural ligand for GPR183 is 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] GPR183 is primarily expressed on immune cells, including B cells, T cells, dendritic cells, and macrophages.[3][4] The activation of GPR183 by its ligands plays a crucial role in guiding the migration of these immune cells to specific locations within lymphoid tissues, thereby orchestrating immune responses.[3][4] Dysregulation of GPR183 signaling has been implicated in inflammatory conditions such as inflammatory bowel disease and in the response to viral infections.[3][4]
Q2: I can't find specific solubility data for this compound. What is the recommended solvent?
For many small molecule inhibitors with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions.[5] While specific data for "this compound" is unavailable, it is advisable to start by attempting to dissolve it in 100% DMSO.
Q3: My compound precipitates when I add it to my cell culture media. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous solution. Try using a lower final concentration in your experiment.
-
Increase the DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated.[6] However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
Use a surfactant: In some cases, non-ionic surfactants like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[6] However, the compatibility of any surfactant with your specific cell type and assay must be validated.
-
Prepare fresh dilutions: Do not store diluted solutions of the compound in aqueous buffers for extended periods, as precipitation can occur over time. Prepare fresh dilutions from the DMSO stock for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound will not dissolve in DMSO | Insufficient solvent or low-quality DMSO. | Try gentle warming (up to 37°C) and vortexing. Ensure you are using anhydrous, high-purity DMSO. |
| Inconsistent experimental results | Compound degradation or precipitation in stock solution. | Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Visually inspect for precipitation before use. |
| High background or off-target effects | DMSO toxicity or compound promiscuity. | Titrate the final DMSO concentration and include a vehicle control. Test a range of compound concentrations to determine the optimal window for specific activity. |
| No observable effect of the inhibitor | Incorrect compound concentration or inactive compound. | Verify the concentration of your stock solution. Test a broad range of concentrations in your assay. If possible, use a positive control (a known GPR183 antagonist) to validate your experimental setup. |
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of a GPR183 inhibitor.
Materials:
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GPR183 inhibitor powder
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Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Protocol:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Equilibrate the inhibitor powder to room temperature before opening the vial.
-
Add a calculated volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional):
-
For ease of preparing final working concentrations, you can make an intermediate dilution of your stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Serially dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental design.
-
Signaling Pathways and Workflows
GPR183 Signaling Pathway
The binding of oxysterol ligands, such as 7α,25-OHC, to GPR183 initiates a signaling cascade through Gαi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. Ultimately, these signaling events result in the chemotaxis, or directed migration, of immune cells.
Caption: GPR183 signaling pathway upon ligand binding.
Experimental Workflow for a Cell Migration Assay
A common method to assess the efficacy of a GPR183 inhibitor is to measure its effect on the migration of GPR183-expressing cells towards a chemoattractant like 7α,25-OHC. A transwell migration assay is frequently used for this purpose.
References
- 1. Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR183 Regulates Interferons, Autophagy, and Bacterial Growth During Mycobacterium tuberculosis Infection and Is Associated With TB Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]
- 6. researchgate.net [researchgate.net]
Optimal working concentration of Gpr183-IN-2 for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of Gpr183-IN-2 in in vitro studies. Given that this compound is an inhibitor of G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), this guide offers insights based on the known characteristics of GPR183 and its modulators.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of GPR183, a G protein-coupled receptor (GPCR). GPR183 is naturally activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] Upon activation, GPR183 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the release of intracellular calcium.[3] This signaling cascade is crucial for the chemotactic migration of various immune cells, including B cells, T cells, dendritic cells, and macrophages.[1][2][4] this compound likely acts as an antagonist or inverse agonist, blocking the binding of endogenous ligands like 7α,25-OHC and thereby inhibiting the downstream signaling pathways.
Q2: What are the primary applications of this compound in in vitro research?
A2: this compound is primarily used in in vitro studies to investigate the biological roles of the GPR183 signaling pathway. Common applications include:
-
Immune cell migration assays: To study the role of GPR183 in the chemotaxis of lymphocytes, dendritic cells, and macrophages.[4]
-
Signaling pathway analysis: To dissect the downstream effects of GPR183 activation, such as measuring cAMP levels or calcium flux.[3]
-
Inflammatory response studies: To explore the involvement of GPR183 in inflammatory processes, as aberrant signaling is linked to conditions like inflammatory bowel disease.[3][5]
-
Infectious disease research: To understand the role of GPR183 in the host response to viral and bacterial infections, such as influenza, SARS-CoV-2, and Mycobacterium tuberculosis.[4][6]
Q3: What is the recommended solvent for dissolving this compound?
A3: While specific solubility data for this compound is not provided, GPR183 modulators, particularly those mimicking the sterol structure of the natural ligand, can have low aqueous solubility.[5] It is recommended to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in media | Low aqueous solubility of the inhibitor. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous buffer or media, ensure vigorous mixing. Avoid freeze-thaw cycles of the diluted solution. It may also be beneficial to use a carrier protein like BSA in the final assay buffer. |
| High background signal in assay | Non-specific binding of the inhibitor or detection reagents. | Include appropriate controls, such as vehicle-only (e.g., DMSO) and cells not expressing GPR183. Optimize washing steps in binding assays. For cell-based assays, ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
| No observable effect of the inhibitor | Incorrect inhibitor concentration. Low receptor expression in the cell line. Inactive compound. | Perform a dose-response experiment to determine the optimal working concentration. Confirm GPR183 expression in your cell model using qPCR or flow cytometry. Verify the activity of the inhibitor by testing it against a known GPR183 agonist like 7α,25-OHC in a functional assay. |
| Inconsistent results between experiments | Variability in cell passage number or health. Inconsistent incubation times or temperatures. Degradation of the compound. | Use cells within a consistent passage number range and ensure high viability before starting the experiment. Standardize all incubation steps. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
Experimental Protocols & Data
GPR183 Signaling Pathway
The activation of GPR183 by its endogenous ligand, 7α,25-OHC, initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels, and promotes immune cell migration.
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR183 Regulates Interferons, Autophagy, and Bacterial Growth During Mycobacterium tuberculosis Infection and Is Associated With TB Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
Gpr183-IN-2 stability and storage conditions for long-term experiments
Technical Support Center: GPR183 Inhibitors
Disclaimer: The compound "Gpr183-IN-2" is not referenced in currently available scientific literature. The information provided below is based on a representative GPR183 antagonist, NIBR189, and general best practices for handling small molecule inhibitors in a research setting. These guidelines are intended to serve as a starting point for your own stability and storage assessments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for GPR183 inhibitors?
A1: For long-term stability, solid GPR183 inhibitors should be stored at -20°C. Protect the compound from light and moisture. When preparing to use the compound, allow it to equilibrate to room temperature before opening the vial to prevent condensation.
Q2: How should I prepare stock solutions of a GPR183 inhibitor?
A2: Stock solutions should be prepared using an appropriate solvent such as DMSO. For in vivo experiments, a common vehicle for the GPR183 antagonist NIBR189 is a solution of 0.5% carboxymethylcellulose and 0.5% Tween-80 in water[1]. The solubility of GPR183 inhibitors can vary, so it is crucial to consult the manufacturer's datasheet for specific solubility information.
Q3: What is the stability of GPR183 inhibitor stock solutions?
A3: The stability of stock solutions will depend on the solvent and storage temperature. Generally, DMSO stock solutions are stable for several months when stored at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store diluted working solutions of the GPR183 inhibitor?
A4: It is not recommended to store diluted working solutions for extended periods. These solutions are more prone to degradation. Prepare fresh working solutions from your frozen stock for each experiment to ensure compound integrity and experimental consistency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Prepare fresh stock and working solutions. 2. Perform a stability test on your current stock solution (see Experimental Protocols). 3. Ensure proper storage conditions (-80°C for stock solutions, protection from light). |
| Precipitation in stock or working solution | Poor solubility or exceeding the solubility limit of the solvent. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation persists, prepare a fresh, less concentrated stock solution. 3. Consult the compound's datasheet for optimal solvents and solubility data. |
| Loss of compound activity over time | Degradation of the inhibitor in the experimental media or buffer. | 1. Minimize the incubation time of the compound in aqueous solutions. 2. Prepare the final dilution of the compound just before adding it to your experiment. 3. Assess the stability of the compound in your specific experimental buffer (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Assessment of GPR183 Inhibitor Stock Solution Stability
Objective: To determine the stability of a GPR183 inhibitor in a stock solution over time.
Materials:
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GPR183 inhibitor (e.g., NIBR189)
-
Anhydrous DMSO
-
HPLC-grade methanol (B129727) and water
-
Formic acid
-
HPLC or LC-MS system
-
-80°C freezer and -20°C freezer
Methodology:
-
Prepare a 10 mM stock solution of the GPR183 inhibitor in anhydrous DMSO.
-
Aliquot the stock solution into multiple vials.
-
Analyze an initial aliquot (T=0) by HPLC or LC-MS to determine the initial purity and concentration.
-
Store the remaining aliquots at -20°C and -80°C.
-
At specified time points (e.g., 1, 3, 6 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the sample by HPLC or LC-MS under the same conditions as the T=0 sample.
-
Compare the purity and concentration to the initial measurement to determine the extent of degradation.
Visualizations
Caption: Simplified GPR183 signaling pathway and the inhibitory action of an antagonist.
Caption: Experimental workflow for assessing the long-term stability of a GPR183 inhibitor stock solution.
References
Troubleshooting inconsistent results in Gpr183-IN-2 chemotaxis assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in chemotaxis assays involving the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2).[1][2] The focus is on experiments utilizing GPR183 inhibitors, such as Gpr183-IN-2, to study immune cell migration.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Gpr183-mediated chemotaxis assays.
❓ Question 1: Why am I observing high background migration in my negative control wells (no chemoattractant)?
Answer: High background migration, or chemokinesis, can obscure true chemotactic effects. Several factors can contribute to this issue.
-
Possible Causes:
-
Suboptimal Serum Starvation: Cells may not have been adequately starved of serum, leading to residual growth factors in the media that promote random migration.[3]
-
Contaminants in Media: The basal medium or bovine serum albumin (BSA) used might contain chemoattractant contaminants.
-
Cell Health: Unhealthy or stressed cells can exhibit aberrant migratory behavior. Viability should be high (>90%).[4]
-
Incorrect Membrane Pore Size: If the membrane pores are too large for the cell type, cells may passively drop through, leading to artificially high migration counts.[3]
-
Mechanical Disturbance: Shaking or tilting the plate can dislodge cells, causing them to fall through the membrane.[5]
-
-
Troubleshooting Recommendations:
Issue Recommended Solution Inadequate Serum Starvation Increase starvation period (typically 16-18 hours) or ensure complete removal of serum-containing media.[4] Media Contamination Test different batches of media or BSA. Use high-purity, fatty-acid-free BSA if possible. Poor Cell Viability Check cell viability before seeding using a method like Trypan Blue. Ensure cells are in the logarithmic growth phase.[4] Pore Size Mismatch Select a pore size appropriate for your cell type. Leukocytes typically require 3 µm pores, while larger cells may need 5 µm or 8 µm pores.[3] | Plate Handling | Handle plates gently. Avoid any abrupt movements, especially after adding cells to the inserts.[5] |
❓ Question 2: My cells show little to no migration towards the GPR183 ligand (e.g., 7α,25-dihydroxycholesterol). What is going wrong?
Answer: A weak or absent chemotactic response is a common problem that often points to issues with the chemoattractant, the cells, or the assay conditions.
-
Possible Causes:
-
Suboptimal Chemoattractant Concentration: The concentration of the GPR183 ligand (e.g., 7α,25-OHC) may be outside the optimal range. Both too low and too high concentrations can lead to a poor response, with high concentrations causing receptor desensitization.[6]
-
Degraded Chemoattractant: Oxysterols can be unstable. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Low GPR183 Expression: The cell type used may not express sufficient levels of GPR183. Receptor expression can vary between cell lines and primary cell subtypes and can be modulated by culture conditions.[2][6]
-
Incorrect Incubation Time: The incubation period may be too short for cells to migrate or too long, leading to gradient decay.
-
Cell Receptor Damage: Harsh cell harvesting techniques, such as over-exposure to trypsin, can damage surface receptors like GPR183.[3]
-
-
Troubleshooting Recommendations:
Issue Recommended Solution Chemoattractant Concentration Perform a dose-response curve to determine the optimal concentration of the GPR183 ligand. The EC50 for 7α,25-OHC is approximately 60 nM.[7] Chemoattractant Degradation Prepare fresh dilutions of the chemoattractant from a properly stored, single-use aliquot for each experiment. Low Receptor Expression Verify GPR183 mRNA or protein expression in your cells using qPCR, flow cytometry, or western blot. GPR183 is highly expressed on B cells, T cells, dendritic cells, and macrophages.[6][7] Incubation Time Optimize the incubation time based on your cell type's migration speed. This can range from 2 hours for fast-migrating cells to over 24 hours for slower ones.[8][9] | Cell Harvesting | Use a gentle, non-enzymatic cell dissociation buffer or minimize exposure time to enzymes like trypsin.[3] |
❓ Question 3: The inhibitory effect of this compound (or another antagonist) is weak or inconsistent.
Answer: Inconsistent results with a GPR183 antagonist suggest issues with the inhibitor itself, its application, or its competition with the agonist.
-
Possible Causes:
-
Incorrect Inhibitor Concentration: The concentration may be too low to effectively block the receptor, or too high, causing off-target cytotoxic effects.
-
Insufficient Pre-incubation: Cells may not have been incubated with the inhibitor for a sufficient period before being exposed to the chemoattractant gradient.
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High Agonist Concentration: If the chemoattractant (agonist) concentration is too high, it may outcompete the antagonist for receptor binding.
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Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling.
-
-
Troubleshooting Recommendations:
Issue Recommended Solution Inhibitor Concentration Perform an IC50 titration of the inhibitor to find the optimal concentration for blocking migration. For example, the IC50 of the GPR183 inverse agonist GSK682753A is 0.35 µM.[7] Pre-incubation Time Optimize the pre-incubation time of cells with the inhibitor (e.g., 30-60 minutes at 37°C) before adding them to the chemotaxis chamber.[5] Agonist/Antagonist Balance Re-evaluate the chemoattractant concentration. Use a concentration at or near the EC50 to maximize the potential for observing competitive inhibition. | Inhibitor Stability | Aliquot the inhibitor upon receipt and store it according to the manufacturer's instructions to avoid degradation from multiple freeze-thaw cycles. |
GPR183 Signaling and Assay Workflow
To effectively troubleshoot, it is crucial to understand the underlying biology and experimental process.
GPR183 Signaling Pathway
GPR183 is a G protein-coupled receptor that signals through the Gαi pathway.[7] Upon binding its oxysterol ligand (e.g., 7α,25-OHC), it triggers a cascade that leads to immune cell migration.[7][10] An antagonist like this compound blocks this initial binding step.
Caption: GPR183 signaling pathway leading to cell migration.
Standard Chemotaxis Assay Workflow
The following diagram outlines the key steps in a typical Transwell-based chemotaxis assay. Inconsistent results can arise from deviations at any of these stages.
Caption: Experimental workflow for a Transwell chemotaxis assay.
Detailed Experimental Protocol: GPR183 Transwell Chemotaxis Assay
This protocol provides a general framework. Specific parameters such as cell density, concentrations, and incubation times should be optimized for your specific cell type and experimental conditions.[4][9][11]
-
Cell Preparation:
-
Culture cells expressing GPR183 to 70-80% confluency.
-
One day before the assay, replace the culture medium with serum-free or low-serum (e.g., 0.1% BSA) medium and incubate for 16-18 hours.[4]
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On the day of the experiment, gently harvest the cells using a non-enzymatic dissociation buffer.
-
Perform a cell count and viability check using Trypan Blue. Ensure viability is >90%.
-
Resuspend the cells in serum-free assay medium at a concentration of 1x10⁶ viable cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the GPR183 agonist (e.g., 7α,25-OHC) in serum-free assay medium.
-
Add the agonist solution to the lower chambers of the Transwell plate (e.g., 600 µL for a 24-well plate). Include a negative control with assay medium only.[11]
-
For inhibitor experiments, pre-incubate the cell suspension with this compound or another antagonist at the desired concentration for 30-60 minutes at 37°C.
-
Add the cell suspension to the upper Transwell insert (e.g., 100-200 µL).[11]
-
Carefully place the inserts into the lower wells, avoiding air bubbles.[5][9]
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a pre-optimized duration.
-
After incubation, carefully remove the inserts. Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or Crystal Violet).
-
Alternatively, for fluorescently-labeled cells or assays using fluorescent dyes like Calcein AM, quantify the migrated cells in the bottom well using a plate reader.[4]
-
-
Data Analysis:
-
Count the number of stained cells in several representative fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the migration in response to the agonist with the negative control. A fold induction of 2 or greater is generally considered a positive chemotactic response.[4]
-
For inhibitor experiments, calculate the percentage of inhibition relative to the agonist-only positive control.
-
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. corning.com [corning.com]
- 4. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. timothyspringer.org [timothyspringer.org]
- 10. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
Identifying and mitigating off-target effects of Gpr183-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Gpr183-IN-2, a novel inhibitor of the G protein-coupled receptor 183 (Gpr183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during their experiments.
Troubleshooting Guide
This section addresses specific issues that users might encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Cell Phenotype or Toxicity | Off-target activity of this compound on other cellular proteins. | 1. Perform a dose-response curve: Determine the minimal effective concentration to reduce the likelihood of off-target effects. 2. Use a structurally unrelated Gpr183 inhibitor: Compare the phenotype with another known Gpr183 antagonist (e.g., NIBR189 or GSK682753A) to see if the effect is Gpr183-specific.[1][2][3][4] 3. Rescue experiment: If possible, transfect cells with a Gpr183 construct that is resistant to this compound to see if the phenotype is reversed. 4. Off-target screening: Conduct unbiased screening such as chemical proteomics or broad-panel kinase assays to identify potential off-target binders.[5][6] |
| Inconsistent Results Across Different Cell Types | 1. Variable Gpr183 expression levels: Different cell types express varying levels of Gpr183.[7][8] 2. Presence of compensatory signaling pathways: Other receptors or pathways may compensate for Gpr183 inhibition in certain cells. | 1. Quantify Gpr183 expression: Use qPCR or Western blot to confirm Gpr183 expression in your cell lines of interest. 2. Pathway analysis: Investigate downstream signaling of Gpr183 (e.g., ERK1/ERK2 phosphorylation) to confirm target engagement.[7] 3. Consult literature: Review literature for known Gpr183 function and signaling in your specific cell type. |
| Discrepancy Between In Vitro and In Vivo Results | 1. Pharmacokinetic/pharmacodynamic (PK/PD) issues: Poor bioavailability, rapid metabolism, or off-target effects in vivo. 2. Complex biological environment: The in vivo environment involves interactions with multiple cell types and signaling molecules not present in simplified in vitro models. | 1. PK/PD studies: Characterize the pharmacokinetic and pharmacodynamic properties of this compound in the relevant animal model. 2. Use of appropriate controls: Include vehicle-treated and positive control groups in animal studies. 3. Ex vivo analysis: Isolate cells from treated animals to assess target engagement and downstream effects. |
| Observed Effect is Weaker Than Expected | 1. Suboptimal compound concentration. 2. Compound degradation. 3. Cell culture conditions affecting ligand availability: The natural ligand for Gpr183 is an oxysterol, 7α,25-dihydroxycholesterol (7α,25-OHC), which can be present in serum.[9] | 1. Optimize concentration: Perform a thorough dose-response analysis. 2. Check compound stability: Ensure proper storage and handling of this compound. 3. Serum-free conditions: If appropriate for the assay, perform experiments in serum-free or charcoal-stripped serum conditions to minimize competition from endogenous ligands. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gpr183?
A1: Gpr183 is a G protein-coupled receptor (GPCR) that is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC).[1][9] Upon activation, it couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades, such as the ERK1/ERK2 pathway.[7] This signaling is crucial for the migration and positioning of various immune cells, including B cells, T cells, and dendritic cells, within lymphoid tissues.[7][9][10]
Q2: What are the known downstream signaling pathways of Gpr183?
A2: The primary signaling pathway for Gpr183 involves coupling to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This can subsequently influence downstream pathways, including the positive regulation of the ERK1 and ERK2 cascade.[7] Gpr183 signaling plays a significant role in chemotaxis, guiding immune cells along oxysterol gradients.[1][9]
Caption: Gpr183 signaling pathway.
Q3: How can I identify potential off-target effects of this compound?
A3: A multi-pronged approach is recommended to identify off-target effects:
-
Computational Approaches: In silico screening can predict potential off-target interactions based on the chemical structure of this compound.[11][12]
-
Broad-Panel Screening: Screen the compound against a large panel of receptors, kinases, and other enzymes to identify unintended interactions.[6]
-
Chemical Proteomics: This unbiased approach can identify the binding partners of a small molecule in a cellular context.[5] Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can be employed.[5]
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known Gpr183 inhibitors or Gpr183 knockout/knockdown models.
Q4: What are some strategies to mitigate off-target effects?
A4: Once potential off-target effects are identified, several strategies can be employed:
-
Dose Optimization: Use the lowest effective concentration of this compound to minimize off-target engagement.
-
Structural Modification: If a specific off-target is identified, medicinal chemists may be able to modify the structure of this compound to reduce its affinity for the off-target while maintaining its potency for Gpr183.
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Use of Orthogonal Approaches: Confirm key findings using alternative methods to inhibit Gpr183 function, such as siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated gene knockout.
Experimental Protocols
Protocol 1: Chemotaxis Assay to Validate Gpr183 Inhibition
This protocol describes a transwell migration assay to assess the ability of this compound to block Gpr183-mediated cell migration.
Materials:
-
Gpr183-expressing cells (e.g., primary B cells, specific cell lines)
-
This compound
-
7α,25-dihydroxycholesterol (7α,25-OHC)
-
Transwell inserts (e.g., 5 µm pore size)
-
Assay buffer (e.g., RPMI with 0.5% BSA)
-
Cell counting solution (e.g., CCK-8)
Procedure:
-
Starve Gpr183-expressing cells in serum-free media for 2-4 hours.
-
Pre-incubate cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Prepare the lower chamber of the transwell plate with assay buffer containing 7α,25-OHC (chemoattractant) at its EC50 concentration (e.g., 60 nM).[1] Include a negative control with assay buffer only.
-
Add the pre-incubated cells to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counting solution or by direct cell counting.
-
Calculate the percentage of inhibition of migration by this compound compared to the vehicle control.
References
- 1. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR183 Regulates Interferons, Autophagy, and Bacterial Growth During Mycobacterium tuberculosis Infection and Is Associated With TB Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. GPR183 - Wikipedia [en.wikipedia.org]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gpr183-IN-2 Dosage for In Vivo Animal Studies
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with the novel GPR183 inhibitor, Gpr183-IN-2. As specific in vivo dosage and pharmacokinetic data for this compound are not publicly available, this document provides a comprehensive framework for establishing an optimal dosing regimen in animal models. The guidance is based on the known biology of the GPR183 receptor, data from studies with other GPR183 modulators, and general principles of in vivo pharmacology for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gpr183 and what are the expected biological effects of its inhibition?
A1: GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating immune cell migration.[1][2] Its primary endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol.[1][2] GPR183 is highly expressed on various immune cells, including B cells, T cells, dendritic cells, and macrophages.[3][4][5]
Activation of GPR183 by its ligand initiates a signaling cascade through Gαi proteins, leading to downstream effects such as:
-
Immune cell chemotaxis: GPR183 signaling guides the migration of immune cells to specific locations within lymphoid tissues, which is essential for mounting an effective immune response.[1][2]
-
Modulation of immune responses: By controlling cell positioning, GPR183 influences cell-cell interactions and subsequent activation and differentiation of immune cells.[2][4]
Inhibition of GPR183 with a compound like this compound is expected to disrupt these processes, potentially leading to reduced immune cell infiltration in inflammatory sites. This makes GPR183 an attractive target for inflammatory and autoimmune diseases.[1][4]
Q2: How should I determine the starting dose for my in vivo studies with this compound?
A2: For a novel compound like this compound, a dose-range finding study is essential. The starting dose can be estimated based on its in vitro potency (e.g., IC50 or Ki values). A common starting point is to aim for a plasma concentration in vivo that is at or above the in vitro IC50 value. However, this is a theoretical starting point and must be validated experimentally. It is advisable to start with a low dose and escalate to higher doses to identify a tolerated and effective range.
Q3: What is the recommended route of administration for this compound in animal studies?
A3: The choice of administration route depends on the physicochemical properties of this compound (e.g., solubility, stability) and the desired pharmacokinetic profile. Common routes for small molecule inhibitors in preclinical studies include:
-
Oral (PO): Convenient for chronic dosing, but bioavailability can be a concern.
-
Intraperitoneal (IP): Often results in rapid and more complete absorption compared to the oral route for small molecules.[6] It is a common route in rodent studies for compounds with poor oral bioavailability.
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies, but can be challenging for repeated dosing.
-
Subcutaneous (SC): Can provide slower, more sustained absorption.
For initial efficacy studies, the IP route is often a practical choice. However, the clinically intended route of administration should be considered for later-stage preclinical studies.
Q4: How should I formulate this compound for in vivo administration?
A4: The formulation will depend on the solubility of this compound. Many small molecule inhibitors have poor aqueous solubility. Common formulation strategies include:
-
Solutions: If the compound is sufficiently soluble in a biocompatible solvent.
-
Suspensions: For poorly soluble compounds, micronization of the compound in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) is a common approach.
-
Co-solvent systems: Using a mixture of solvents to improve solubility (e.g., DMSO, PEG400). However, the potential toxicity of the co-solvents at the required concentration must be considered.
It is crucial to assess the stability of the formulation and to ensure it is well-tolerated by the animals.
Troubleshooting Guide
Q5: I am not observing the expected efficacy with this compound in my animal model. What are the possible reasons and how can I troubleshoot this?
A5: Lack of efficacy can stem from several factors. A systematic approach to troubleshooting is recommended:
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | - Perform a dose-escalation study to test higher doses. - Conduct pharmacokinetic (PK) studies to measure plasma and tissue concentrations of this compound to ensure adequate exposure. |
| Poor Bioavailability/Exposure | - Analyze the formulation for stability and solubility. Consider reformulating if necessary. - Change the route of administration (e.g., from PO to IP or IV) to bypass absorption barriers. |
| Rapid Metabolism/Clearance | - Conduct PK studies to determine the half-life of the compound. If it is very short, consider a more frequent dosing schedule or a different route of administration that provides more sustained exposure. |
| Target Engagement Issues | - Develop a pharmacodynamic (PD) assay to confirm that this compound is engaging its target in vivo. This could involve measuring a downstream biomarker of GPR183 signaling. |
| Model-Specific Factors | - Re-evaluate the animal model to ensure that the GPR183 pathway is a key driver of the disease phenotype. - Consider potential species differences in GPR183 pharmacology. |
Q6: My animals are showing signs of toxicity or adverse effects. What should I do?
A6: Toxicity can be compound-related or formulation-related.
| Potential Cause | Troubleshooting Steps |
| Compound-Related Toxicity | - Reduce the dose. - Perform a maximum tolerated dose (MTD) study to identify the highest dose that can be administered without unacceptable toxicity. |
| Formulation Vehicle Toxicity | - Administer the vehicle alone to a control group of animals to assess its tolerability. - If the vehicle is causing toxicity, explore alternative formulations. |
| Off-Target Effects | - Conduct in vitro profiling of this compound against a panel of other receptors and enzymes to assess its selectivity. |
Experimental Protocols
Protocol 1: Dose-Range Finding and Efficacy Study in a Mouse Model of Inflammation
This protocol provides a general framework. Specific details will need to be adapted based on the chosen animal model.
-
Animal Model: Select a relevant mouse model of inflammation where GPR183 is implicated (e.g., a model of colitis or multiple sclerosis).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Mid Dose)
-
Group 4: this compound (High Dose)
-
Group 5: Positive control (an established therapeutic for the model, if available)
-
-
Formulation: Prepare this compound in a suitable vehicle as determined by its solubility.
-
Administration: Administer the vehicle or this compound at the selected doses via the chosen route (e.g., IP, once daily).
-
Monitoring: Monitor the animals daily for clinical signs of disease and any adverse effects.
-
Efficacy Readouts: At the end of the study, collect relevant tissues and assess efficacy using appropriate readouts (e.g., histological scoring of inflammation, quantification of immune cell infiltration by flow cytometry or immunohistochemistry, measurement of inflammatory cytokine levels).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At selected time points after the final dose, collect blood and tissue samples to measure this compound concentrations (PK) and a biomarker of GPR183 activity (PD).
Data Presentation
Table 1: Potential In Vivo Effects of GPR183 Inhibition
This table summarizes potential biological outcomes based on the known function of GPR183, which can serve as a guide for selecting relevant pharmacodynamic readouts.
| Biological Process | Effect of GPR183 Inhibition | Potential Readout in Animal Models |
| Immune Cell Migration | Reduced migration of B cells, T cells, and dendritic cells to lymphoid tissues and sites of inflammation. | - Decreased immune cell numbers in inflamed tissues (e.g., colon, central nervous system) as measured by flow cytometry or histology. - Altered distribution of immune cell subsets in secondary lymphoid organs. |
| Inflammation | Attenuation of inflammatory responses. | - Reduced disease severity scores in models of inflammation. - Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissues or serum. |
| Humoral Immunity | Potential modulation of antibody responses. | - Altered antigen-specific antibody titers following vaccination or challenge. |
Visualizations
Caption: GPR183 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
References
- 1. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR183 - Wikipedia [en.wikipedia.org]
- 3. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
GPR183-IN-2 Vehicle Control: A Technical Support Center for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of vehicle controls for Gpr183-IN-2 and other GPR183 antagonists in in vivo experiments. The information is presented in a question-and-answer format to address specific challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is GPR183 and why is it a target for in vivo studies?
GPR183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a receptor expressed on various immune cells, including B cells, T cells, and dendritic cells.[1][2] It plays a crucial role in mediating immune cell migration to specific locations within lymphoid tissues.[1][3] The natural ligand for GPR183 is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol.[1][3] By activating GPR183, this ligand guides immune cells, influencing immune responses.[3] Due to its role in immune regulation, GPR183 is a significant target for drug development in the context of autoimmune diseases, inflammation, and cancer.[3]
Q2: What is this compound and why is a vehicle control necessary?
This compound is representative of small molecule antagonists designed to block the activity of the GPR183 receptor. These compounds are often hydrophobic (poorly soluble in water), presenting a challenge for in vivo administration. A vehicle control is a formulation without the active drug (this compound) that is administered to a control group of animals. This is essential to distinguish the pharmacological effects of the drug from any biological effects of the delivery vehicle itself.
Q3: What is a standard vehicle formulation for in vivo administration of GPR183 antagonists like this compound?
A commonly used and effective vehicle for oral administration of the GPR183 antagonist NIBR189 is a suspension of 0.5% carboxymethylcellulose (CMC) with 0.5% Tween 80 in water .[4][5][6] This formulation is suitable for administration by oral gavage.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in the vehicle control group.
-
Possible Cause: The vehicle components themselves may have biological effects. For instance, some oils used as vehicles can have anti-inflammatory properties, and solvents like DMSO can have a range of biological activities.[7][8]
-
Troubleshooting Steps:
-
Thorough Literature Review: Investigate the potential effects of each component of your vehicle in the specific animal model and for the endpoints being measured.
-
Pilot Study: Conduct a pilot study with the vehicle alone to observe any effects on the baseline parameters of your experiment.
-
Alternative Vehicles: Consider testing alternative, more inert vehicles. A simple aqueous solution is ideal if the compound's solubility allows. For hydrophobic compounds, exploring different surfactants or suspending agents may be necessary.
-
Issue 2: Poor solubility or precipitation of this compound in the vehicle.
-
Possible Cause: this compound and similar antagonists are often poorly soluble in aqueous solutions.
-
Troubleshooting Steps:
-
Formulation Optimization: For poorly soluble compounds, several strategies can be employed:
-
Co-solvents: Water-miscible organic solvents can be used to increase solubility.[9]
-
Surfactants: These can help to solubilize hydrophobic compounds by forming micelles.[9]
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their solubility.[9]
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based vehicles can enhance solubility and absorption.[9][10]
-
-
Particle Size Reduction: Decreasing the particle size of the drug can increase its dissolution rate.[9]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[9]
-
Issue 3: Difficulty with administration due to vehicle viscosity.
-
Possible Cause: Some suspending agents, like carboxymethylcellulose (CMC), can create viscous solutions, especially at higher concentrations.[11]
-
Troubleshooting Steps:
-
Optimize CMC Concentration: Use the lowest concentration of CMC necessary to achieve a stable suspension. Concentrations are typically in the range of 0.5% to 1%.[11]
-
Appropriate Equipment: Ensure the use of appropriate gauge gavage needles to handle the viscosity of the formulation.
-
Alternative Suspending Agents: Investigate other suspending agents that may provide a suitable suspension with lower viscosity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for commonly studied GPR183 antagonists.
Table 1: In Vitro Potency of GPR183 Antagonists
| Compound | IC50 (nM) | Assay Type | Reference |
| NIBR-189 | 11 | 7α,25-OHC binding inhibition | [12] |
| GSK682753A | 200 | 7α,25-OHC-induced signaling inhibition | [12] |
| Compound [I] | 0.82 | Antagonistic activity | [13] |
| Compound 32 | 31.3 | Antagonistic activity | [14] |
| Compound 33 | 8,700 | Antagonistic activity | [15] |
Table 2: In Vivo Dosing Parameters for GPR183 Antagonists
| Compound | Dose | Administration Route | Vehicle | Animal Model | Reference |
| NIBR189 | 7.6 mg/kg | Oral gavage (twice daily) | 0.5% CMC / 0.5% Tween 80 | Mouse (Influenza and SARS-CoV-2 infection) | [6] |
| Compound [I] | 3 and 10 mg/kg | Oral | Not specified | Mouse (DSS-induced colitis) | [13] |
| Compound 32 | 0.1 mg/kg | Not specified | Not specified | Mouse (collagen-induced arthritis) | [16] |
Experimental Protocols
Protocol: Oral Administration of a GPR183 Antagonist (e.g., NIBR189) in Mice
This protocol is based on studies investigating the effects of GPR183 antagonism in models of viral respiratory infections.[6]
1. Materials:
-
GPR183 antagonist (e.g., NIBR189)
-
Carboxymethylcellulose (CMC)
-
Tween 80
-
Sterile water
-
Oral gavage needles (appropriate size for mice)
-
Syringes
-
Balance and weigh boats
-
Magnetic stirrer and stir bar
2. Vehicle Preparation (0.5% CMC / 0.5% Tween 80):
-
For a 10 mL final volume, weigh out 0.05 g of CMC and 0.05 g of Tween 80.
-
In a suitable container, add the Tween 80 to approximately 8 mL of sterile water and stir until dissolved.
-
Slowly add the CMC to the solution while continuously stirring to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is homogenous.
-
Bring the final volume to 10 mL with sterile water.
3. Drug Formulation:
-
Calculate the required amount of GPR183 antagonist based on the desired dose (e.g., 7.6 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of the antagonist.
-
Add the powdered antagonist to the prepared vehicle.
-
Stir the mixture thoroughly to ensure a uniform suspension. Prepare fresh daily.
4. Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the drug suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the suspension.
-
For the vehicle control group, administer the same volume of the vehicle without the drug.
-
In the cited study, administration was performed twice daily at 12-hour intervals.[6]
Visualizations
GPR183 Signaling Pathway
Caption: GPR183 signaling cascade upon ligand binding.
Experimental Workflow for In Vivo GPR183 Antagonist Study
Caption: General workflow for an in vivo GPR183 antagonist experiment.
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 4. GPR183 Is Dispensable for B1 Cell Accumulation and Function, but Affects B2 Cell Abundance, in the Omentum and Peritoneal Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New GPR183 antagonist demonstrates improved safety and promising efficacy in murine colitis model | BioWorld [bioworld.com]
- 14. GPR183 antagonists - Page 1 | BioWorld [bioworld.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing lot-to-lot variability of Gpr183-IN-2
Welcome to the technical support center for Gpr183-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a particular focus on the issue of lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is Gpr183 and what is the mechanism of action of this compound?
G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a receptor for oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2][3] It plays a crucial role in the immune system by guiding the migration of various immune cells, including B cells, T cells, and dendritic cells, to specific locations within lymphoid organs.[1][4][5] This migration is essential for coordinating immune responses.[5] this compound is an inhibitor of the GPR183 receptor, blocking the downstream signaling pathways initiated by its natural ligands.
Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?
Lot-to-lot variability is a common challenge when working with small molecule inhibitors and can stem from several factors:
-
Purity and Impurity Profile: Different synthesis batches may have varying levels of purity or different impurity profiles. Some impurities may have off-target effects or interfere with the assay.
-
Potency (IC50): The inhibitory concentration (IC50) can vary between lots due to subtle differences in the solid form (polymorphism), or the presence of less active isomers or enantiomers.
-
Solubility and Stability: Variations in the physical properties of the compound can affect its solubility and stability in stock solutions and assay buffers, leading to differences in the effective concentration.
-
Compound Handling and Storage: Improper storage or handling can lead to degradation of the compound over time, affecting its activity.
Q3: How can we ensure the quality and consistency of a new lot of this compound?
It is highly recommended to perform in-house quality control (QC) on each new lot of the inhibitor before initiating critical experiments. This should include:
-
Identity Verification: Confirm the chemical structure and identity of the compound using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Purity Analysis: Assess the purity of the compound using high-performance liquid chromatography (HPLC).
-
Functional Assay: Perform a dose-response experiment to determine the IC50 of the new lot in a validated biological assay and compare it to previous lots.
Troubleshooting Guide: Addressing Lot-to-Lot Variability
This guide provides a systematic approach to troubleshooting issues arising from suspected lot-to-lot variability of this compound.
Issue 1: Decreased or No Inhibitory Activity Observed with a New Lot
Possible Causes:
-
The compound in the new lot has degraded.
-
The new lot has lower purity or potency.
-
The compound is not dissolving properly.
Troubleshooting Steps:
-
Verify Stock Solution:
-
Prepare a fresh stock solution of the new lot in an appropriate solvent (e.g., DMSO).[6]
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.
-
Always use a low final concentration of the organic solvent in your assay (typically <0.5%) to avoid solvent-induced artifacts.[6]
-
-
Perform a Dose-Response Curve:
-
Run a full dose-response experiment with the new lot and compare the resulting IC50 value to that of a previously validated, "gold-standard" lot.
-
A significant rightward shift in the IC50 curve indicates lower potency.
-
-
Assess Purity:
-
If available, analyze the purity of the new lot using HPLC. Compare the chromatogram to the vendor's certificate of analysis or to data from a previous lot.
-
Issue 2: Increased Off-Target Effects or Cellular Toxicity with a New Lot
Possible Causes:
-
The new lot contains impurities with cytotoxic or off-target activities.
-
The compound itself has a narrow therapeutic window, and the new lot is more potent than expected.
Troubleshooting Steps:
-
Evaluate Cell Viability:
-
Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay to assess the cytotoxicity of the new lot.
-
Compare the toxicity profile to that of a previous lot.
-
-
Orthogonal Validation:
-
Use a structurally different GPR183 inhibitor to confirm that the observed phenotype is specific to GPR183 inhibition and not an artifact of the particular chemical scaffold of this compound.[7]
-
-
Purity Analysis for Impurities:
-
A detailed analysis of the impurity profile by HPLC or LC-MS may be necessary to identify any potentially problematic contaminants.
-
Data Presentation
Table 1: Example Quality Control Data for Different Lots of this compound
| Lot Number | Purity (by HPLC) | IC50 (Calcium Mobilization Assay) | Cell Viability (at 10 µM) |
| Lot A (Reference) | >99% | 50 nM | 95% |
| Lot B | 95% | 150 nM | 92% |
| Lot C | >99% | 45 nM | 70% |
Table 2: Example Troubleshooting Summary
| Issue | Lot Number | Observation | Recommended Action |
| Reduced Potency | Lot B | 3-fold increase in IC50 compared to Lot A. | Adjust working concentration based on new IC50. Consider ordering a new lot if potency is too low. |
| Increased Toxicity | Lot C | Significant decrease in cell viability at the effective concentration. | Perform orthogonal validation with a different GPR183 inhibitor. Analyze for cytotoxic impurities. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Calcium Mobilization Assay
Objective: To determine the potency of this compound by measuring its ability to inhibit agonist-induced calcium flux in cells expressing GPR183.
Materials:
-
Cells stably expressing human GPR183 (e.g., CHO-K1 or HEK293 cells).
-
GPR183 agonist (e.g., 7α,25-dihydroxycholesterol).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (test and reference lots).
Methodology:
-
Cell Preparation:
-
Plate GPR183-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove culture medium and add assay buffer containing the calcium-sensitive dye.
-
Incubate at 37°C for 60 minutes.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound (from the new and reference lots) to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Add a pre-determined concentration (e.g., EC80) of the GPR183 agonist to all wells.
-
Measure the fluorescence intensity over time to monitor calcium flux.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: GPR183 signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for lot-to-lot variability.
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. genecards.org [genecards.org]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Potency Showdown: Gpr183-IN-2 vs. NIBR189 in GPR183 Antagonism
For researchers in immunology and drug discovery, the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical target for therapeutic intervention in autoimmune diseases and certain cancers. The quest for potent and selective antagonists has led to the development of several small molecules, with Gpr183-IN-2 and NIBR189 being notable contenders. This guide provides a head-to-head comparison of their potency, supported by experimental data and detailed methodologies.
Quantitative Potency Comparison
The following table summarizes the available in vitro potency data for this compound and NIBR189 across various functional assays. These values, primarily presented as half-maximal inhibitory concentrations (IC50), offer a direct measure of their ability to counteract the effects of GPR183 activation.
| Compound | Assay Type | Species/Cell Line | IC50 Value |
| This compound | Calcium Mobilization | CHO-K1 cells expressing GPR183 and Gqi5 | 39.45 nM[1][2] |
| NIBR189 | EBI2 Inhibition | Human | 11 nM[2] |
| EBI2 Inhibition | Mouse | 16 nM[2] | |
| Oxysterol-dependent Activation | - | 9 nM | |
| U937 Cell Migration | Human U937 cells | 0.3 nM | |
| Gαi Protein Activation | - | ~230 nM[3] |
Key Observations:
-
NIBR189 demonstrates high potency across multiple assays, with a particularly low IC50 value of 0.3 nM in a cell migration assay, indicating its strong ability to block the chemotactic function of GPR183.[2]
-
This compound also exhibits potent antagonism with an IC50 of 39.45 nM in a calcium mobilization assay.[1][2]
-
Direct comparison is most relevant in similar assays. While both compounds are potent, NIBR189 shows a lower IC50 in the assays reported, suggesting potentially higher potency under those specific experimental conditions.
Experimental Methodologies
To understand the basis of the presented potency data, it is crucial to examine the experimental protocols employed. The following sections detail the methodologies for the key assays used to characterize this compound and NIBR189.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist of GPR183.
Protocol:
-
Cell Culture: CHO-K1 cells stably co-expressing the human GPR183 receptor and the chimeric G protein Gqi5 are cultured in appropriate media. The Gqi5 protein couples the Gαi-linked GPR183 to the Gαq pathway, enabling a measurable calcium response.
-
Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration at 37°C.
-
Compound Addition: The antagonist (this compound or NIBR189) at various concentrations is added to the wells and incubated for a defined period.
-
Agonist Stimulation: A GPR183 agonist, such as 7α,25-dihydroxycholesterol (7α,25-OHC), is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium levels are measured immediately using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence intensity data is analyzed to determine the concentration-dependent inhibition by the antagonist, and the IC50 value is calculated.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of an antagonist to inhibit the chemotactic migration of cells towards a GPR183 agonist.
Protocol:
-
Cell Preparation: A suitable cell line endogenously expressing GPR183, such as the human monocytic cell line U937, is used. Cells are serum-starved for a period before the assay.
-
Assay Setup: A Boyden chamber or a similar transwell insert system with a porous membrane is used. The lower chamber is filled with media containing a GPR183 agonist (chemoattractant).
-
Compound and Cell Addition: The cell suspension, pre-incubated with various concentrations of the antagonist (e.g., NIBR189), is added to the upper chamber (the insert).
-
Incubation: The plate is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.
-
Quantification of Migration: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or lysed for colorimetric quantification.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the control (agonist alone) to determine the inhibitory effect and calculate the IC50 value.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon agonist stimulation. Antagonists are assessed for their ability to inhibit this agonist-induced binding.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the GPR183 receptor.
-
Assay Buffer: The assay is performed in a buffer containing GDP to ensure that G proteins are in their inactive, GDP-bound state.
-
Reaction Mixture: The reaction includes the cell membranes, the antagonist at various concentrations, and a GPR183 agonist.
-
Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Detection: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS binding in the presence of the antagonist is compared to the agonist-stimulated control to determine the IC50 value.
GPR183 Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approaches, the following diagrams are provided.
Caption: GPR183 signaling pathway initiated by oxysterol binding.
Caption: Experimental workflow for assessing antagonist potency.
References
GPR183-IN-2: A Comparative Analysis of a Potent GPR183 Antagonist
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Gpr183-IN-2, a potent antagonist of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). This document summarizes its performance, offers available selectivity data, and presents detailed experimental methodologies for key assays in GPCR drug discovery.
GPR183 is a chemotactic receptor activated by oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC). It plays a crucial role in orchestrating the migration of immune cells, including B cells, T cells, and dendritic cells, within lymphoid tissues. Its involvement in immune responses has made it an attractive therapeutic target for autoimmune diseases and certain cancers. This compound has emerged as a potent inhibitor of this receptor.
Potency and Selectivity Profile of this compound
This compound, also identified as compound 23, demonstrates potent inhibition of GPR183.[1][2][3] While comprehensive selectivity screening data against a broad panel of GPCRs for this compound is not publicly available, its high potency suggests a degree of specificity for GPR183. For comparative purposes, this guide includes data on other well-characterized GPR183 antagonists, NIBR189 and GSK682753A.
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| This compound | Human GPR183 | Ca2+ Mobilization | 39.45[1][2][3] | Also known as compound 23. |
| NIBR189 | Human GPR183 | Not Specified | 11[1] | Also inhibits mouse GPR183 with an IC50 of 16 nM.[1] |
| GSK682753A | Human GPR183 | CREB Reporter | 53.6[4] | Acts as an inverse agonist. Showed no activity against a panel of other 7TM receptors, including the closely related GPR17, indicating high selectivity.[5] |
GPR183 Signaling Pathway
Activation of GPR183 by its endogenous ligand, 7α,25-OHC, primarily initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effectors that ultimately regulate immune cell migration.
Caption: GPR183 signaling cascade upon ligand binding.
Experimental Protocols
The characterization of GPR183 antagonists like this compound involves a variety of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is used to measure the ability of a compound to inhibit the intracellular calcium release triggered by the activation of GPR183, which is often coupled to the Gq pathway in recombinant cell systems.
Workflow:
Caption: Workflow for a calcium mobilization assay.
Detailed Steps:
-
Cell Culture: CHO-K1 or HEK293 cells are transiently or stably transfected to express human GPR183 and a chimeric G-protein, such as Gαqi, which links the Gi-coupled receptor to the Gq pathway and subsequent calcium release.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a monolayer.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 1 hour).
-
Compound Addition: The dye-loading solution is removed, and cells are washed. A buffer containing varying concentrations of the antagonist (e.g., this compound) is added to the wells, followed by an incubation period.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument), and a baseline fluorescence is recorded. The GPR183 agonist (7α,25-OHC) is then added to all wells to stimulate the receptor.
-
Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time. The inhibitory effect of the antagonist is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist. Antagonists will inhibit this agonist-induced binding.
Workflow:
Caption: Workflow for a GTPγS binding assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing GPR183.
-
Assay Buffer: An appropriate assay buffer is prepared containing GDP to ensure G proteins are in their inactive state.
-
Reaction Mixture: In a microplate, the cell membranes are incubated with the GPR183 agonist (7α,25-OHC) and varying concentrations of the antagonist (this compound).
-
Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with bound [³⁵S]GTPγS while allowing unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The inhibition of agonist-stimulated [³⁵S]GTPγS binding by the antagonist is used to determine its potency (IC50).
Chemotaxis Assay
This cell-based functional assay directly measures the ability of an antagonist to block the migration of cells towards a chemoattractant, which in this case is the GPR183 agonist.
Workflow:
Caption: Workflow for a chemotaxis assay.
Detailed Steps:
-
Cell Preparation: A GPR183-expressing cell line (e.g., a human monocyte cell line) is cultured and then starved in a serum-free medium. The cells are then pre-incubated with various concentrations of this compound.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used. The lower chamber is filled with a medium containing the GPR183 agonist (7α,25-OHC) as the chemoattractant.
-
Cell Seeding: The prepared cells are seeded into the upper chamber of the Transwell.
-
Incubation: The plate is incubated for several hours to allow the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells: The non-migrated cells in the upper chamber are removed. The cells that have migrated to the lower side of the membrane or into the lower chamber are stained with a fluorescent dye (e.g., Calcein AM) and quantified by measuring the fluorescence.
-
Data Analysis: The percentage of inhibition of cell migration by the antagonist is calculated, and the IC50 value is determined.
References
A Head-to-Head Comparison of Gpr183-IN-2 and GSK682753A as GPR183 Antagonists
In the landscape of immunological research and drug development, the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical regulator of immune cell migration.[1][2] Its modulation by small molecule antagonists presents a promising therapeutic avenue for a range of autoimmune and inflammatory disorders. This guide provides a detailed comparison of two such antagonists, Gpr183-IN-2 and GSK682753A, focusing on their performance in functional assays and supported by experimental data.
Quantitative Comparison of Antagonist Potency
The inhibitory activities of this compound and GSK682753A have been evaluated in various functional assays. The half-maximal inhibitory concentration (IC50) values, a measure of antagonist potency, are summarized in the table below. It is important to note that direct comparison of IC50 values should be made with caution, as variations in assay conditions and cell systems can influence the results.[3][4]
| Compound | Assay Type | Cell Line | IC50 |
| This compound | Calcium Mobilization[5] | CHO-K1 cells stably expressing GPR183 and chimeric G protein Gqi5 | 39.45 nM |
| Chemotaxis[5] | Human lymphoma U-937 cells | 10.46 nM | |
| GSK682753A | CREB-based Reporter Assay | HEK293 cells | 53.6 nM |
| GTP Turnover Assay[6] | Not specified | 0.35 µM (350 nM) |
GPR183 Signaling Pathway
GPR183 is activated by its endogenous ligands, primarily oxysterols such as 7α,25-dihydroxycholesterol (7α,25-OHC).[2][7] Upon activation, the receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade ultimately modulates gene expression and cytoskeletal rearrangements, driving the chemotactic migration of immune cells like B cells, T cells, and dendritic cells.[2][8][9]
Experimental Workflow for Antagonist Evaluation
The functional characterization of GPR183 antagonists typically involves a series of in vitro assays to determine their potency and mechanism of action. A generalized workflow is depicted below, starting from initial screening to more complex cell-based functional assays.
Detailed Experimental Protocols
GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[10][11] Antagonists will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
-
Cell Membrane Preparation: Membranes are prepared from cells stably expressing GPR183 (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Procedure:
-
Cell membranes are incubated with the GPR183 antagonist (e.g., this compound or GSK682753A) at various concentrations.
-
A GPR183 agonist (e.g., 7α,25-OHC) is added to stimulate the receptor.
-
[³⁵S]GTPγS is then added to the reaction mixture.
-
The reaction is incubated to allow for [³⁵S]GTPγS binding to activated Gαi proteins.
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away.[12]
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding is plotted against the antagonist concentration to determine the IC50 value.
cAMP Assay
This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of Gαi-coupled receptors like GPR183.[13][14] Antagonists will block the agonist-induced decrease in cAMP levels.
-
Cell Culture: Cells expressing GPR183 (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.[15]
-
Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then incubated with varying concentrations of the GPR183 antagonist.
-
A GPR183 agonist is added to inhibit adenylyl cyclase and reduce cAMP levels.
-
Forskolin is often added to stimulate adenylyl cyclase and produce a measurable cAMP signal.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[15][16]
-
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified, and the IC50 value is determined.
Cell Migration (Chemotaxis) Assay
This assay directly measures the functional consequence of GPR183 signaling, which is the directed migration of immune cells towards a chemoattractant.[17]
-
Cell Lines: Immune cell lines that endogenously express GPR183, such as the human monocytic cell line U937 or primary immune cells, are used.[5][9]
-
Apparatus: A transwell migration chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower chamber separated by a porous membrane.
-
Procedure:
-
The lower chamber is filled with media containing a GPR183 agonist (chemoattractant), such as 7α,25-OHC.
-
The cells, pre-incubated with different concentrations of the GPR183 antagonist, are placed in the upper chamber.
-
The chamber is incubated for a period to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.
-
The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer, flow cytometry, or a plate reader-based method after cell staining.
-
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist concentration, and the IC50 value is determined by plotting these values against the log of the antagonist concentration.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR183 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR183 antagonists detailed in Immunophage Biomedical patent | BioWorld [bioworld.com]
- 6. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. researchgate.net [researchgate.net]
- 9. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. genomax.com.sg [genomax.com.sg]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPR183 Antagonist Efficacy: A Comparative Guide to Pharmacological Inhibition and Genetic Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a pharmacological inhibitor is a critical step. This guide provides a comparative framework for validating the efficacy of GPR183 antagonists, using a well-documented antagonist, NIBR189, and Gpr183 knockout (KO) mouse models as a case study. This dual approach, combining pharmacological and genetic techniques, offers a robust methodology for confirming inhibitor specificity and understanding the biological role of GPR183.
GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a significant role in orchestrating immune cell migration.[1] Its natural ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which create chemotactic gradients that guide B cells, T cells, and dendritic cells to specific locations within lymphoid tissues.[1] This precise positioning is crucial for mounting effective adaptive immune responses.[2] Given its role in immune regulation, GPR183 has emerged as a promising therapeutic target for inflammatory and autoimmune diseases.[3]
This guide will compare the outcomes of pharmacological inhibition of GPR183 with NIBR189 against the phenotype observed in mice with a genetic deletion of the Gpr183 gene.
Comparative Validation: Pharmacological vs. Genetic Inhibition
A cornerstone of validating a specific inhibitor is demonstrating that its biological effects phenocopy, or closely mimic, the effects of genetically deleting its target. Studies on the role of GPR183 in viral infections provide a clear example of this validation principle. In preclinical mouse models of influenza A virus (IAV) and SARS-CoV-2, both the administration of the GPR183 antagonist NIBR189 and the genetic knockout of Gpr183 led to similar outcomes: reduced macrophage infiltration into the lungs and decreased production of inflammatory cytokines.[4] This congruence strongly supports that the observed effects of NIBR189 are mediated through its intended target, GPR183.[4]
Data Presentation: NIBR189 vs. Gpr183 KO in IAV Infection Model
The following table summarizes quantitative data from a study investigating IAV infection in mice, comparing the effects of NIBR189 treatment in wild-type (WT) mice to the phenotype of Gpr183 KO mice.
| Metric (at 7 days post-infection) | Wild-Type (Vehicle) | Wild-Type + NIBR189 | Gpr183 KO (Vehicle) |
| Lung Macrophage Infiltration | Baseline | Significantly Reduced | Significantly Reduced |
| Lung IL-6 Concentration | Baseline | Significantly Lower | Significantly Lower |
| Lung TNF Concentration | Baseline | Significantly Lower | Significantly Lower |
| Lung IFNβ Concentration | Baseline | Significantly Lower | Significantly Lower |
| Data synthesized from a study by Pfaefflin et al., where NIBR189 treatment was shown to be comparable to the phenotype of IAV-infected Gpr183−/− mice.[4] |
This direct comparison demonstrates that pharmacological blockade with NIBR189 effectively replicates the genetic ablation of GPR183, providing strong validation for the antagonist's on-target activity.
Experimental Workflows and Logical Relationships
Visualizing the logic behind this validation strategy is crucial. The following diagram illustrates the workflow for comparing pharmacological and genetic approaches to confirm a target-dependent phenotype.
Caption: Workflow for validating GPR183 antagonist efficacy.
GPR183 Signaling Pathway
Understanding the underlying mechanism is key. GPR183 is a Gαi-coupled receptor. Upon binding its oxysterol ligand, it initiates a signaling cascade that ultimately drives cell migration. An antagonist like NIBR189 blocks this initial binding step, thereby preventing downstream signaling. A gene knockout removes the receptor entirely.
Caption: GPR183 (EBI2) signaling pathway and points of intervention.
Experimental Protocols
Detailed methodologies are essential for reproducibility and assessment. Below are standard protocols for key experiments cited in validation studies.
Protocol 1: In Vitro Chemotaxis Assay
This assay quantitatively measures the ability of a GPR183 antagonist to block ligand-induced cell migration.
Objective: To assess the dose-dependent inhibition of 7α,25-OHC-mediated chemotaxis by a GPR183 antagonist.
Materials:
-
GPR183-expressing immune cells (e.g., primary B cells or a cell line).
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size).
-
7α,25-dihydroxycholesterol (7α,25-OHC) as the chemoattractant.
-
GPR183 antagonist (e.g., NIBR189).
-
Assay Buffer (e.g., RPMI with 0.5% BSA).
-
Cell viability dye and flow cytometer or a cell counter.
Procedure:
-
Cell Preparation: Culture GPR183-expressing cells and harvest. Resuspend cells in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Antagonist Pre-incubation: Aliquot cells and pre-incubate with various concentrations of the GPR183 antagonist (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add Assay Buffer containing the chemoattractant (e.g., 100 nM 7α,25-OHC) to the lower wells of the chemotaxis chamber.
-
Include a negative control well with Assay Buffer only (no chemoattractant).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or a cell counter.
-
-
Data Analysis: Calculate the percentage of migration relative to the positive control (chemoattractant without antagonist). Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.[5][6]
Protocol 2: Gpr183 Knockout Mouse Genotyping
This protocol is used to confirm the genetic deletion of the Gpr183 gene in KO mice.
Objective: To differentiate between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) Gpr183 knockout mice using Polymerase Chain Reaction (PCR).
Materials:
-
Mouse tail snip or ear punch (~1-2 mm).
-
DNA extraction kit or reagents (Proteinase K, lysis buffer).
-
PCR primers:
-
Wild-Type Forward Primer: Binds to a sequence within the deleted region of the Gpr183 gene.
-
Common Reverse Primer: Binds downstream of the targeted region.
-
Mutant Forward Primer: Binds to a sequence within the inserted cassette (e.g., Neo cassette).
-
-
Taq DNA polymerase and PCR buffer.
-
Thermocycler.
-
Agarose (B213101) gel electrophoresis system.
Procedure:
-
Genomic DNA Extraction:
-
Digest the tail snip overnight at 55°C in lysis buffer containing Proteinase K.
-
Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial kit.[7]
-
Quantify the DNA and dilute to a working concentration (e.g., 50 ng/µL).
-
-
PCR Amplification:
-
Set up a multiplex PCR reaction in a single tube containing the genomic DNA template, all three primers (Wild-Type Forward, Common Reverse, Mutant Forward), Taq polymerase, dNTPs, and PCR buffer.
-
Cycling Conditions (Example):
-
Initial Denaturation: 94°C for 3 min.
-
30-35 Cycles:
-
Denaturation: 94°C for 30 sec.
-
Annealing: 60°C for 30 sec.
-
Extension: 72°C for 1 min.
-
-
Final Extension: 72°C for 5 min.[8]
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Include a DNA ladder to determine the size of the bands.
-
-
Genotype Determination:
-
Wild-Type (+/+): A single band corresponding to the product from the WT Forward and Common Reverse primers.
-
Heterozygous (+/-): Two bands, one for the wild-type allele and one for the mutant allele (from the Mutant Forward and Common Reverse primers).
-
Homozygous KO (-/-): A single band corresponding to the product from the mutant allele.[9]
-
References
- 1. GPR183 - Wikipedia [en.wikipedia.org]
- 2. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR183 G protein-coupled receptor 183 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor 183 mediates the sensitization of Burkitt lymphoma tumors to CD47 immune checkpoint blockade by anti-CD20/PI3Kδi dual therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. boneandcancer.org [boneandcancer.org]
- 8. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 9. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
Head-to-head comparison of different Gpr183 antagonists in vitro
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This receptor, activated by oxysterols, particularly 7α,25-dihydroxycholesterol (7α,25-OHC), plays a crucial role in immune cell migration and positioning.[1] The development of potent and selective GPR183 antagonists is a key area of research for therapeutic intervention in conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis.[2][3]
This guide provides a head-to-head comparison of the in vitro performance of several notable GPR183 antagonists, supported by experimental data from published studies. We present a summary of their potency in various functional assays, detailed experimental protocols for key in vitro characterization methods, and diagrams illustrating the GPR183 signaling pathway and a typical experimental workflow.
Comparative In Vitro Activity of GPR183 Antagonists
The following table summarizes the in vitro potency of selected GPR183 antagonists from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions, cell lines, and assay formats.
| Compound | Assay Type | Species | Cell Line | IC50 (nM) | Source(s) |
| NIBR189 | 7α,25-OHC Binding Inhibition | Human | - | 11 | [4] |
| 7α,25-OHC Binding Inhibition | Mouse | - | 16 | [5] | |
| Chemotaxis Assay | Human | U937 | 0.3 | [5] | |
| Calcium Mobilization | Human | - | 9 | [5] | |
| GSK682753A | Constitutive Activity Inhibition | Human | - | 53.6 | [6] |
| ERK Phosphorylation Inhibition | - | - | 76 | [6] | |
| Compound 33 | Antagonistic Activity | - | - | 0.82 | [2][7] |
| Compound 32 | Antagonistic Activity | - | - | Potent (specific IC50 not stated) | [3] |
| SAE-1, SAE-10, SAE-14 | Calcium Mobilization | - | HL-60 | < 50 | [4] |
Note: Some studies have reported variability and difficulty in reproducing the antagonistic activity of NIBR189 in calcium mobilization assays.[4]
GPR183 Signaling Pathway and Antagonist Mechanism of Action
GPR183 is a Gαi-coupled receptor.[4] Upon binding of its endogenous ligand, 7α,25-OHC, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. GPR183 activation also stimulates the phosphorylation of extracellular signal-regulated kinase (ERK).[4] GPR183 antagonists block the binding of 7α,25-OHC, thereby inhibiting these downstream signaling events and the subsequent physiological responses, such as immune cell migration.
References
- 1. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[ d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Gpr183-IN-2: A Guide to GPR183 Antagonist Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gpr183-IN-2 with other known GPR183 modulators, focusing on its cross-reactivity between human and murine Gpr183. The information presented is intended to assist researchers in selecting the appropriate tools for their studies in immunology and drug discovery.
Introduction to GPR183 (EBI2)
G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a key regulator of immune cell migration. Its endogenous ligands are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC). Upon activation, GPR183 couples to Gαi proteins, leading to downstream signaling cascades that guide B cells, T cells, and dendritic cells to specific locations within lymphoid organs, playing a crucial role in adaptive immune responses. Dysregulation of the GPR183 signaling pathway has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.
This compound: A Novel GPR183 Antagonist
This compound is a recently developed antagonist of GPR183 from Immunophage Biomedical. It has been shown to be a potent inhibitor of human GPR183. This guide will compare its performance with other commercially available GPR183 modulators.
Comparative Efficacy of GPR183 Modulators
The following table summarizes the reported potency (IC50) of this compound and other selected GPR183 antagonists and inverse agonists against human and murine GPR183. This data is compiled from various public sources and should be used for comparative purposes.
| Compound | Type | Human GPR183 IC50 (nM) | Murine GPR183 IC50 (nM) | Key Findings & In Vivo Data |
| This compound | Antagonist | 39.45[1] | Not Publicly Available | Showed a half-life of 4.58 h and oral bioavailability of 224.50% in mice (at 10 mg/kg p.o.)[1]. |
| NIBR189 | Antagonist | 11 | 16 | Reduces macrophage infiltration and inflammatory cytokine production in murine models of influenza and SARS-CoV-2 infection[2][3]. |
| ML401 | Antagonist | 1.03 | Not Publicly Available | Displays activity in a chemotaxis assay (IC50 = 6.24 nM) and shows good stability[4]. |
| SAE-14 | Antagonist | 28.5 | Not Publicly Available | Antagonizes 7α,25-OHC–induced calcium mobilization and reverses allodynia in mice[4][5]. |
| GSK682753A | Inverse Agonist | 53.6 | Active (potency 2.6-53.6 nM in murine B cells)[6][7] | Selective and potent inverse agonist for both human and murine EBI2[6]. |
GPR183 Signaling Pathway and Experimental Workflows
To understand the mechanism of action of this compound and its alternatives, it is essential to visualize the GPR183 signaling pathway and the experimental workflows used to assess their activity.
GPR183 Signaling Pathway
Activation of GPR183 by its oxysterol ligands initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of other downstream effectors such as the ERK/MAPK pathway and mobilization of intracellular calcium. These events ultimately culminate in the chemotactic migration of immune cells.
Caption: GPR183 signaling pathway upon ligand binding and its inhibition by an antagonist.
Experimental Workflow for Assessing GPR183 Antagonist Activity
The activity of GPR183 antagonists is typically evaluated through a series of in vitro assays. The general workflow involves expressing the receptor in a suitable cell line, stimulating it with an agonist, and then measuring the inhibitory effect of the antagonist on the downstream signaling events.
Caption: General experimental workflow for evaluating GPR183 antagonist potency.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the agonist-induced release of intracellular calcium.
-
Cell Seeding:
-
Culture CHO-K1 or HEK293 cells stably expressing human or murine GPR183 in appropriate media. For Gαi-coupled receptors like GPR183, co-expression of a chimeric G protein (e.g., Gαqi5 or Gαq/i) that redirects the signal to the PLC/calcium pathway is often necessary.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a suitable assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Assay Procedure:
-
Prepare serial dilutions of the antagonist (e.g., this compound) in the assay buffer.
-
Prepare the GPR183 agonist (e.g., 7α,25-OHC) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the antagonist dilutions to the wells and incubate for a predetermined time.
-
Add the agonist to the wells and immediately measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the calcium response.
-
Plot the antagonist concentration against the percentage of inhibition of the agonist response to determine the IC50 value.
-
GTPγS Binding Assay
This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi proteins upon receptor activation.
-
Membrane Preparation:
-
Homogenize cells expressing GPR183 in a cold buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the antagonist.
-
Add the GPR183 agonist to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a filter plate to separate bound and free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the level of G protein activation.
-
Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each antagonist concentration to determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the agonist-induced migration of cells.
-
Cell Preparation:
-
Use a cell line that expresses GPR183 and is known to migrate in response to its agonists (e.g., human lymphoma U-937 cells).
-
Resuspend the cells in a serum-free or low-serum medium.
-
-
Assay Setup:
-
Use a 96-well chemotaxis chamber with a porous membrane (e.g., Transwell).
-
In the lower chamber, add the assay medium containing the GPR183 agonist.
-
In the upper chamber, add the cell suspension that has been pre-incubated with varying concentrations of the antagonist.
-
-
Incubation:
-
Incubate the chamber at 37°C in a CO₂ incubator for a period sufficient for cell migration (typically 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein AM).
-
Quantify the migrated cells by measuring the fluorescence or by cell counting.
-
-
Data Analysis:
-
Determine the percentage of inhibition of agonist-induced cell migration for each antagonist concentration to calculate the IC50 value.
-
Conclusion
This compound is a potent antagonist of human GPR183. While its specific potency on murine Gpr183 is not publicly available, its reported in vivo activity in mice suggests cross-reactivity. For researchers requiring a well-characterized tool with established cross-reactivity, NIBR189 offers a viable alternative with similar potency on both human and murine GPR183. GSK682753A is a valuable tool for studying the constitutive activity of GPR183 as an inverse agonist. The choice of the most suitable compound will depend on the specific experimental needs, including the species being studied and the desired pharmacological profile. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other GPR183 modulators.
References
- 1. GPR183 antagonists detailed in Immunophage Biomedical patent | BioWorld [bioworld.com]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Characterization of Oxysterol Binding to the Epstein-Barr Virus-induced Gene 2 (GPR183) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. timothyspringer.org [timothyspringer.org]
- 6. benchchem.com [benchchem.com]
- 7. GPR183 antagonists - Page 1 | BioWorld [bioworld.com]
In vivo efficacy comparison of Gpr183-IN-2 and other inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Gpr183-IN-2 and other notable GPR183 inhibitors. The data presented is based on available preclinical studies and aims to facilitate informed decisions in the selection of compounds for further investigation.
G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. Its role in guiding immune cell migration makes it a key player in the pathophysiology of conditions such as inflammatory bowel disease (IBD), rheumatoid arthritis, and even severe viral infections. This has led to the development of several small molecule inhibitors targeting GPR183. This guide focuses on a comparative analysis of the in vivo efficacy of this compound and other prominent inhibitors, including a newly developed benzothiazole (B30560) derivative (compound 33), NIBR189, and GPR183 antagonist-2 (compound 32).
At a Glance: In Vivo Efficacy of GPR183 Inhibitors
The following table summarizes the available in vivo efficacy data for various GPR183 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from separate preclinical investigations.
| Compound Name | Alternative Name | In Vivo Model | Dosing Regimen | Key Efficacy Findings | Reference |
| This compound | compound 23 | No publicly available in vivo data | N/A | Potent GPR183 inhibitor with an IC50 of 39.45 nM in a Ca2+ mobilization assay. Its potential for in vivo studies in cancer, autoimmune diseases, pain, and osteoporosis has been suggested. | [1][2] |
| GPR183 antagonist-2 | compound 32 | Collagen-Induced Arthritis (CIA) in mice | Not specified | Significantly reduces paw and joint swelling. Decreases gene expression of pro-inflammatory cytokines (MCP-1, MMPs, and VEGF). | [3][4][5][6] |
| N/A | compound 33 | Dextran Sulfate Sodium (DSS)-Induced Colitis in mice | 10 mg/kg, oral, once daily for 7 days | Significantly attenuated body weight loss, reduced Disease Activity Index (DAI) scores, and prevented colon shortening. Markedly improved histological scores of the colon. | |
| NIBR189 | N/A | Influenza A Virus (IAV) and SARS-CoV-2 infection in mice | 7.6 mg/kg, oral, twice daily | Reduced macrophage infiltration and inflammatory cytokine production in the lungs of infected mice. |
GPR183 Signaling Pathway
GPR183 is activated by oxysterols, primarily 7α,25-dihydroxycholesterol (7α,25-OHC). Upon activation, it couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the chemotaxis of various immune cells, including B cells, T cells, and dendritic cells, to sites of inflammation.
Experimental Protocols and Workflows
To ensure the reproducibility and accurate interpretation of the presented efficacy data, this section outlines the detailed methodologies for the key in vivo experiments cited in this guide.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model (for compound 33)
This model is a well-established method for inducing experimental colitis that mimics aspects of human inflammatory bowel disease.
Experimental Workflow:
References
- 1. Protocol for building an in vivo model for observation and evaluation of neutrophil extracellular trapping nets in influenza virus-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
Gpr183-IN-2: A Comparative Guide to Target Engagement in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gpr183-IN-2's performance in cell-based assays against other known modulators of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). The data presented here is intended to assist researchers in evaluating this compound for their studies in areas such as cancer, autoimmune diseases, and pain.[1][2]
Introduction to GPR183 and Target Engagement
GPR183 is a receptor for oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being its most potent endogenous agonist.[3] This receptor is primarily expressed on immune cells and plays a crucial role in mediating their migration.[3][4] Upon activation, GPR183 signals through the Gαi pathway, leading to downstream effects such as calcium mobilization and inhibition of adenylyl cyclase.[3][4] Confirming that a compound engages with GPR183 in a cellular context is a critical step in drug discovery. Cell-based assays provide a physiologically relevant environment to measure the functional consequences of this engagement.
Comparative Performance of GPR183 Modulators
The following table summarizes the quantitative data for this compound and other relevant GPR183 modulators in key cell-based assays.
| Compound | Type | Assay | Cell Line | IC50 / EC50 |
| This compound | Inhibitor | Calcium Mobilization | - | 39.45 nM [1][2] |
| NIBR189 | Antagonist | Calcium Mobilization | - | 11 nM (human), 16 nM (mouse)[2] |
| GSK682753A | Inverse Agonist | GTPγS Binding | - | 53.6 nM[5] |
| 7α,25-dihydroxycholesterol (7α,25-OHC) | Endogenous Agonist | Calcium Mobilization | CHO cells expressing EBI2 | EC50: 2 nM[6] |
| 7α,25-dihydroxycholesterol (7α,25-OHC) | Endogenous Agonist | [3H]-7α, 25-OHC Binding | Membranes from EBI2 expressing CHO cells | IC50: 8 nM[6] |
Experimental Methodologies
Detailed protocols for key cell-based assays are provided below to facilitate the replication and validation of these findings.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the GPR183-mediated release of intracellular calcium.
Materials:
-
Cells expressing GPR183 (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic™ F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
GPR183 agonist (e.g., 7α,25-OHC)
-
Test compounds (this compound and comparators)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with kinetic reading capability
Protocol:
-
Cell Preparation: Seed GPR183-expressing cells into black-walled, clear-bottom microplates to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic™ F-127 in Assay Buffer.[7] Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.[8]
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound, NIBR189) in Assay Buffer.
-
Assay Execution: a. Record baseline fluorescence for a short period (e.g., 30-60 seconds).[7] b. Add the test compounds to the wells and incubate for a predetermined time (e.g., 10-20 minutes).[7] c. Add a pre-determined concentration of the GPR183 agonist (e.g., EC80 of 7α,25-OHC) to stimulate calcium flux. d. Immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium flux for each concentration of the test compound to determine the IC50 value.
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of a compound to block the migration of GPR183-expressing cells towards a chemoattractant.
Materials:
-
GPR183-expressing migratory cells (e.g., Jurkat T cells, U937 monocytes)[9]
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Chemoattractant (e.g., 7α,25-OHC)
-
Test compounds (this compound and comparators)
-
Serum-free cell culture medium
-
Cell viability assay reagent (e.g., MTT)
Protocol:
-
Cell Preparation: Culture GPR183-expressing cells to a sufficient density. On the day of the assay, wash the cells with serum-free medium and resuspend them at a predetermined concentration (e.g., 1x10^6 cells/mL).[8]
-
Assay Setup: a. Add serum-free medium containing the chemoattractant (e.g., 7α,25-OHC) to the lower chamber of the 24-well plate. b. In a separate tube, pre-incubate the cell suspension with various concentrations of the test compound (or vehicle control) for a specified time. c. Add the cell suspension containing the test compound to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient to allow for cell migration (e.g., 4 hours) at 37°C.
-
Quantification of Migration: a. Carefully remove the Transwell inserts. b. Quantify the number of cells that have migrated to the lower chamber using a cell viability assay (e.g., MTT assay) or by direct cell counting.
-
Data Analysis: Determine the percentage of inhibition of cell migration for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value.
Visualizing Molecular Pathways and Experimental Logic
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: GPR183 Signaling Pathway
Caption: Experimental Workflow for Target Engagement
Caption: Logic for Comparative Analysis
References
- 1. This compound| CAS NO:2924064-10-6| GlpBio [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. uniprot.org [uniprot.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bu.edu [bu.edu]
- 9. Identification and characterization of small molecule modulators of the Epstein-Barr virus-induced gene 2 (EBI2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR183 Antagonists: A Comparative Analysis of Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. The development of small molecule antagonists for GPR183 is a key area of research. This guide provides a comparative evaluation of the pharmacokinetic properties of two recently developed GPR183 antagonists, here designated as Compound 32 and Compound I (an optimized derivative of the reference antagonist NIBR189), to aid researchers in selecting appropriate tool compounds for in vivo studies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Compound 32 and Compound I in various species. This data is essential for designing and interpreting in vivo pharmacology and toxicology studies.
| Parameter | Compound 32 (in Rats) | Compound I (in Mice) |
| Dose (mg/kg) | 5 (p.o.), 2 (i.v.) | 10 (p.o.), 2 (i.v.) |
| Tmax (h) | 1.33 ± 0.58 (p.o.) | 2.00 ± 1.73 (p.o.) |
| Cmax (ng/mL) | 1260 ± 187 (p.o.) | 1853.67 ± 456.51 (p.o.) |
| AUC0-t (ng·h/mL) | 4860 ± 738 (p.o.) | 14450.33 ± 2789.55 (p.o.) |
| AUC0-∞ (ng·h/mL) | 4900 ± 735 (p.o.) | 14534.67 ± 2802.13 (p.o.) |
| t1/2 (h) | 2.22 ± 0.17 (i.v.) | 3.39 ± 0.50 (i.v.) |
| CL (L/h/kg) | 0.85 ± 0.13 (i.v.) | 0.24 ± 0.04 (i.v.) |
| Vss (L/kg) | 2.33 ± 0.29 (i.v.) | 1.15 ± 0.22 (i.v.) |
| F (%) | 49.6 | 71 |
Experimental Protocols
The pharmacokinetic parameters presented above were determined through standard in vivo studies. The general methodologies are outlined below.
Pharmacokinetic Study in Rats (for Compound 32)
Male Sprague-Dawley rats were used for the study. For intravenous (i.v.) administration, Compound 32 was formulated in 5% DMSO, 40% PEG400, and 55% saline and administered as a single bolus injection into the tail vein. For oral (p.o.) administration, the compound was formulated in 0.5% carboxymethylcellulose sodium and administered by oral gavage. Blood samples were collected at specified time points post-dosing. Plasma concentrations of Compound 32 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were then calculated using non-compartmental analysis.
Pharmacokinetic Study in Mice (for Compound I)
Male C57BL/6 mice were utilized for the pharmacokinetic evaluation of Compound I. The intravenous (i.v.) formulation consisted of 20% Solutol HS 15 in saline, while the oral (p.o.) formulation was 0.5% methylcellulose (B11928114) in water. Similar to the rat study, blood samples were collected at various intervals after administration. Plasma concentrations were quantified via a validated LC-MS/MS assay, and pharmacokinetic parameters were determined using non-compartmental analysis.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study, from animal dosing to data analysis.
Signaling Pathway of GPR183
GPR183 is activated by its endogenous ligands, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), which is synthesized from cholesterol. This activation initiates downstream signaling cascades that are crucial for immune cell migration.
References
Benchmarking Gpr183-IN-2: A Comparative Guide to Commercially Available GPR183 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gpr183-IN-2 with other commercially available inhibitors of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). GPR183 is a chemotactic receptor activated by oxysterols, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), and plays a crucial role in regulating immune cell migration.[1][2] Its involvement in various inflammatory and autoimmune diseases has made it an attractive therapeutic target.[1][3][4][5]
This document summarizes key performance data, details common experimental protocols for inhibitor characterization, and provides visual representations of the GPR183 signaling pathway and a typical inhibitor screening workflow.
Data Presentation: Quantitative Comparison of GPR183 Inhibitors
The following table summarizes the reported inhibitory potencies (IC50 values) of this compound and other selected commercially available GPR183 inhibitors. It is important to note that the experimental conditions under which these values were determined can vary between studies, potentially affecting direct comparability.
| Inhibitor | IC50 Value (nM) | Assay Type | Cell Line | Notes |
| This compound | 39.45 | Calcium Mobilization | CHO-K1 cells expressing GPR183 and chimeric G protein Gqi5 | Potent inhibitor with potential for research in cancer, autoimmune diseases, pain, and osteoporosis.[6] |
| NIBR189 | 11 (human), 16 (mouse) | Not specified | Not specified | Potent and selective EBI2 antagonist.[7][8] |
| 9 | Oxysterol-dependent activation | U937 cells | Blocks migration of U937 cells.[7] | |
| ~230 | Gαi protein activation | Detergent solution | Inverse agonist activity.[9] | |
| GSK682753A | 53.6 | CREB-based reporter assay | HEK293 cells | Selective and highly potent inverse agonist.[10][11] |
| 2.6 - 53.6 | GTPγS binding assay | Not specified | Inhibits G protein-dependent and -independent signals.[10] | |
| ~350 | Gαi protein activation | Detergent solution | Inverse agonist activity.[9] | |
| AdooQ Bio | 53.6 | Not specified | Not specified | Selective and highly potent inverse agonist.[12] |
| Compound [I] | 0.82 | Not specified | Not specified | Novel antagonist with improved pharmacokinetic properties compared to NIBR189.[13] |
| Compound 32 | Not specified | Not specified | Not specified | Highly potent antagonist with exceptional efficacy in a mouse model of rheumatoid arthritis.[5] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize GPR183 inhibitors are provided below.
Calcium Mobilization Assay
This assay is a common method to screen for GPR183 modulators by measuring changes in intracellular calcium levels upon receptor activation.
Objective: To determine the potency of GPR183 inhibitors by measuring their ability to block agonist-induced calcium flux.
Materials:
-
CHO-K1 cells stably co-expressing human GPR183 and a chimeric G protein (e.g., Gαqi5).
-
GPR183 agonist (e.g., 7α,25-dihydroxycholesterol).
-
Test inhibitors (e.g., this compound and others).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling capabilities.
Procedure:
-
Cell Preparation: Seed the GPR183-expressing CHO-K1 cells into microplates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
Compound Addition: Prepare serial dilutions of the test inhibitors. Add the inhibitor solutions to the respective wells and incubate for a predetermined period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence microplate reader. The instrument will add a solution of the GPR183 agonist to all wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium mobilization. The IC50 values for the inhibitors are calculated by plotting the inhibition of the agonist-induced calcium signal against the inhibitor concentration.
Chemotaxis Assay
This assay assesses the ability of inhibitors to block the migration of immune cells towards a GPR183 agonist.
Objective: To evaluate the functional antagonism of GPR183 inhibitors on cell migration.
Materials:
-
Immune cell line expressing GPR183 (e.g., U937 human monocytic cells).
-
GPR183 agonist (e.g., 7α,25-dihydroxycholesterol).
-
Test inhibitors (e.g., this compound and others).
-
Chemotaxis chambers (e.g., Transwell inserts).
-
Cell culture medium.
-
Cell counting solution.
Procedure:
-
Chamber Setup: Place the chemotaxis chamber inserts into the wells of a companion plate.
-
Chemoattractant Addition: Add the GPR183 agonist to the lower chamber of the wells.
-
Cell Preparation and Treatment: Resuspend the GPR183-expressing cells in medium and pre-incubate with various concentrations of the test inhibitors.
-
Cell Seeding: Add the inhibitor-treated cells to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C for a sufficient time to allow for cell migration (e.g., 3-4 hours).
-
Quantification of Migration: Count the number of cells that have migrated to the lower chamber.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of cell migration against the inhibitor concentration.
Mandatory Visualizations
GPR183 Signaling Pathway
Caption: GPR183 signaling cascade upon activation by 7α,25-OHC and its inhibition by this compound.
Experimental Workflow for GPR183 Inhibitor Benchmarking
Caption: A generalized workflow for the discovery and characterization of novel GPR183 inhibitors.
References
- 1. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Characterization of Oxysterol Binding to the Epstein-Barr Virus-induced Gene 2 (GPR183) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound| CAS NO:2924064-10-6| GlpBio [glpbio.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK682753A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. adooq.com [adooq.com]
- 13. New GPR183 antagonist demonstrates improved safety and promising efficacy in murine colitis model | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal Procedures for Gpr183-IN-2: A Comprehensive Guide
Immediate Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Gpr183-IN-2, a potent G-protein coupled receptor 183 inhibitor, adherence to proper disposal protocols is paramount for laboratory safety and environmental compliance. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound, based on established safety data.
The primary source for chemical safety and disposal is the Safety Data Sheet (SDS) provided by the manufacturer. The information presented here is based on available safety data for this compound (CAS No. 2924064-10-6).
Key Safety and Disposal Information
All quantitative data and procedural guidance are summarized from the official Safety Data Sheet to ensure accuracy and operational clarity.
| Identifier | CAS Number | Molecular Formula | Molecular Weight | Disposal Recommendation | Personal Protective Equipment (PPE) |
| This compound | 2924064-10-6 | C19H23BrN2O3 | 407.3 g/mol | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | Safety glasses, chemical-resistant gloves, lab coat. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any chemical reagent, must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol is a step-by-step guide for the disposal of this compound.
1. Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, always locate and thoroughly read the manufacturer-provided SDS. This document contains the most detailed and specific information regarding hazards, handling, and disposal.
2. Wear Appropriate Personal Protective Equipment (PPE): Ensure that all personnel handling the waste are equipped with the necessary PPE, including but not limited to:
- Safety glasses or goggles
- Chemical-resistant gloves (e.g., nitrile)
- A properly fitted lab coat
3. Waste Segregation:
- Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
- Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. If the solvent used is flammable, the waste container must be appropriate for flammable liquids.
- Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, should be disposed of as solid hazardous waste in a designated, lined container.
4. Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the CAS number (2924064-10-6), and the appropriate hazard symbols as indicated in the SDS.
5. Storage: Store waste containers in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
6. Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Workflow and Disposal Decision Process
To ensure safety and compliance at every step, from handling to disposal, the following diagrams illustrate a typical experimental workflow and the mandatory decision-making process for chemical waste disposal.
Caption: Experimental Workflow for Handling this compound.
Caption: Mandatory Chemical Disposal Decision-Making Process.
Gpr183 Signaling Pathway
Gpr183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G-protein coupled receptor that plays a crucial role in the immune system. Its signaling is initiated by the binding of oxysterols, leading to the activation of downstream pathways that regulate immune cell migration. This compound acts as an inhibitor of this receptor, blocking these downstream effects.
Caption: Simplified GPR183 Signaling Pathway.
Essential Safety and Operational Guidance for Handling Gpr183-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) for a compound designated "Gpr183-IN-2" is publicly available. The following guidance is based on general laboratory safety protocols for handling potentially hazardous chemical compounds and should be adapted to the specific physical and chemical properties of the substance once known. Always consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a presumed small molecule inhibitor of the G protein-coupled receptor 183 (GPR183). The content herein offers procedural guidance to ensure safe handling, storage, and disposal.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are paramount to minimize exposure and ensure a safe laboratory environment.
| Control Type | Recommendation | Rationale |
| Engineering Controls | ||
| Fume Hood | All handling of this compound powder and initial solution preparation should be conducted in a certified chemical fume hood. | To prevent inhalation of aerosols or fine powders. |
| Ventilated Area | Subsequent dilutions and use in assays can be performed in a well-ventilated laboratory area. | To minimize exposure to volatile components of the solvent. |
| Personal Protective Equipment | ||
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles should be worn at all times.[1][2] | To protect eyes from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn when handling the compound or its solutions. Gloves should be inspected before use and changed frequently. | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat must be worn.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if work is conducted in a fume hood. If weighing outside of a hood, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.
| Procedure | Guideline |
| Receiving and Unpacking | Inspect the package for damage upon receipt. Unpack in a designated area, preferably within a fume hood, while wearing appropriate PPE. |
| Weighing and Solution Preparation | Weigh the solid compound in a fume hood.[2] Prepare stock solutions in the fume hood. Avoid creating dust. |
| Storage | Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow manufacturer's recommendations for storage temperature. |
| Spill Management | In case of a spill, evacuate the area if necessary. For small spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. For large spills, contact your institution's EHS. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in the regular trash.[1][3] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a sealed, labeled, and chemically compatible hazardous waste container.[4][5] Do not mix with incompatible waste streams. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as solid hazardous waste in a designated container. |
Experimental Protocols and Signaling Pathway
General Experimental Workflow
The following diagram outlines a typical workflow for utilizing a chemical inhibitor like this compound in a laboratory setting, from reception to disposal.
Caption: General laboratory workflow for handling this compound.
GPR183 Signaling Pathway
GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a role in immune cell migration.[6][7] Its primary endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[8] The binding of an agonist to GPR183 initiates a downstream signaling cascade through G proteins, typically of the Gi family.[9]
The following diagram illustrates the simplified GPR183 signaling pathway.
Caption: Simplified GPR183 (EBI2) signaling pathway.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. cce.caltech.edu [cce.caltech.edu]
- 3. acs.org [acs.org]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. GPR183 - Wikipedia [en.wikipedia.org]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 9. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
